Nialamide hydrochloride
Beschreibung
Eigenschaften
CAS-Nummer |
1161-03-1 |
|---|---|
Molekularformel |
C16H19ClN4O2 |
Molekulargewicht |
334.80 g/mol |
IUPAC-Name |
N-benzyl-3-[2-(pyridine-4-carbonyl)hydrazinyl]propanamide;hydrochloride |
InChI |
InChI=1S/C16H18N4O2.ClH/c21-15(18-12-13-4-2-1-3-5-13)8-11-19-20-16(22)14-6-9-17-10-7-14;/h1-7,9-10,19H,8,11-12H2,(H,18,21)(H,20,22);1H |
InChI-Schlüssel |
XPLZAZCGEUUFJL-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Nialamide Hydrochloride: A Technical Guide to its Non-Selective Inhibition of Monoamine Oxidase A and B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nialamide (B1662786) hydrochloride, a hydrazine (B178648) derivative, is a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] Historically utilized as an antidepressant, its clinical application was curtailed due to concerns regarding hepatotoxicity, a characteristic linked to its hydrazine chemical structure.[3][4] Despite its withdrawal from the market, nialamide remains a significant tool in neuroscientific research for elucidating the roles of MAO isoforms in neuropsychiatric and neurodegenerative disorders. This technical guide provides a comprehensive analysis of nialamide's inhibitory action on MAO-A and MAO-B, detailing its mechanism, the biochemical consequences of its non-selective profile, and standardized protocols for its in vitro characterization.
Introduction
Monoamine oxidases are a family of flavin-containing enzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576).[5] The two principal isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine (B48309); dopamine is a substrate for both isoforms.[5] The inhibition of these enzymes leads to an increase in the synaptic availability of monoamine neurotransmitters, a mechanism that has been therapeutically exploited for the treatment of depression and Parkinson's disease.[5]
Nialamide's non-selective inhibition of both MAO-A and MAO-B results in a broad elevation of monoamine levels in the brain.[1] While this produces a potent antidepressant effect, it is also associated with a significant risk of adverse effects, most notably the "cheese effect," a hypertensive crisis triggered by the ingestion of tyramine-rich foods.[3] This guide delves into the specifics of nialamide's interaction with MAO-A and MAO-B, providing the necessary technical details for its study and evaluation.
Quantitative Analysis of MAO Inhibition
Precise in vitro quantitative data for nialamide hydrochloride's inhibition of MAO-A and MAO-B, such as K_i_ (inhibition constant) and IC_50_ (half-maximal inhibitory concentration) values, are not consistently reported in publicly available literature. However, its classification as a non-selective, irreversible inhibitor is well-established.[1][2] In vivo studies in rats have demonstrated that nialamide administration leads to a pronounced decrease in MAO activity in the brain, liver, and serum.[6]
For context, the following table summarizes the inhibitory profiles of nialamide and other notable MAO inhibitors.
| Inhibitor | Target(s) | Type of Inhibition | MAO-A IC_50_ | MAO-B IC_50_ | Selectivity |
| Nialamide | MAO-A and MAO-B | Irreversible | Not consistently reported | Not consistently reported | Non-selective |
| Clorgyline | MAO-A | Irreversible | ~1.1 nM[7] | ~1800 nM[7] | MAO-A selective |
| Selegiline (L-deprenyl) | MAO-B | Irreversible | High concentration | Low nM range[5] | MAO-B selective (at low doses) |
| Moclobemide | MAO-A | Reversible | Low µM range | High µM range | MAO-A selective |
Mechanism of Action and Downstream Signaling
Nialamide, as a hydrazine derivative, acts as a mechanism-based inhibitor of MAO. The inhibition is irreversible due to the formation of a stable covalent adduct between a reactive metabolite of nialamide and the flavin adenine (B156593) dinucleotide (FAD) cofactor at the active site of the enzyme.[8] This covalent modification permanently inactivates the enzyme, and restoration of MAO activity requires de novo enzyme synthesis.
The non-selective inhibition of both MAO-A and MAO-B by nialamide leads to a global increase in the levels of serotonin, norepinephrine, and dopamine in the central nervous system. This widespread neurochemical alteration is responsible for its therapeutic effects and its adverse event profile.
Figure 1. Mechanism of Nialamide Action.
The biochemical consequences of this non-selective inhibition include:
-
Regulation of Reactive Oxygen Species (ROS): Nialamide has been shown to decrease ROS levels in neuronal cells, suggesting a potential neuroprotective role beyond its primary mechanism of action.[1]
-
Interaction with Pyridoxal (B1214274) Phosphate (B84403): Hydrazine derivatives can interact with pyridoxal phosphate (the active form of vitamin B6), a critical cofactor for numerous enzymes involved in neurotransmitter synthesis. This can lead to a functional pyridoxine (B80251) deficiency and potential neurological side effects.[4]
Experimental Protocols
The following are detailed methodologies for the in vitro characterization of nialamide's inhibitory activity against MAO-A and MAO-B.
Determination of IC_50_ for MAO-A and MAO-B
This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC_50_) of nialamide for both MAO isoforms.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Kynuramine (B1673886) (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound in DMSO.
-
Prepare stock solutions of kynuramine and benzylamine in the assay buffer.
-
Dilute recombinant MAO-A and MAO-B enzymes to the desired working concentration in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the assay buffer.
-
Add 2 µL of this compound at various concentrations (typically a serial dilution) or DMSO (for control).
-
Add 25 µL of the respective MAO enzyme (MAO-A or MAO-B).
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 310/400 nm for the product of kynuramine oxidation) in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Plot the percentage of inhibition versus the logarithm of the nialamide concentration.
-
Determine the IC_50_ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Figure 2. Experimental Workflow for IC50 Determination.
Determination of Kinetic Parameters for Irreversible Inhibition (K_i_ and k_inact_)
For irreversible inhibitors like nialamide, determining the inhibition constant (K_i_) and the maximal rate of inactivation (k_inact_) provides a more detailed characterization of the inhibitor's potency.
Procedure:
-
Time-Dependent Inhibition Assay:
-
Perform a similar assay as described for IC_50_ determination, but with a fixed, non-saturating concentration of substrate.
-
Pre-incubate the enzyme with various concentrations of nialamide for different time intervals (e.g., 0, 5, 10, 20, 30 minutes).
-
Initiate the reaction and measure the initial velocity.
-
-
Data Analysis:
-
For each nialamide concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs_).
-
Plot the k_obs_ values against the corresponding nialamide concentrations.
-
Fit the data to the following equation to determine k_inact_ and K_i_: k_obs_ = k_inact_ * [I] / (K_i_ + [I]) where [I] is the inhibitor concentration.
-
Figure 3. Logical Flow for Determining Irreversible Kinetic Parameters.
Conclusion
This compound is a potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B. Its mechanism of action, involving the covalent modification of the FAD cofactor, leads to a sustained increase in monoamine neurotransmitter levels. While its clinical use has been discontinued (B1498344) due to safety concerns, particularly hepatotoxicity associated with its hydrazine structure, it remains a valuable pharmacological tool for preclinical research. The experimental protocols detailed in this guide provide a framework for the accurate in vitro characterization of nialamide and other irreversible MAO inhibitors, which is essential for the development of safer and more selective therapeutic agents targeting the monoamine oxidase system. A thorough understanding of the relationship between the chemical structure of hydrazine-based inhibitors and their toxicological profile is critical for future drug design and development efforts in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nialamide | 51-12-7 | Benchchem [benchchem.com]
- 3. Nialamide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of monoamine oxidase activity after combined action of chlordimeform with the antidepressant nialamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]
- 8. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Nialamide Hydrochloride: A Historical and Technical Review for the Modern Researcher
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nialamide (B1662786) hydrochloride, a non-selective and irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine (B178648) class, holds a significant place in the history of psychopharmacology.[1][2] As one of the early antidepressants, its development and clinical use in the mid-20th century were pivotal in shaping the monoamine hypothesis of depression.[3] This technical guide provides a comprehensive overview of the historical context, mechanism of action, available clinical data, and key experimental protocols related to nialamide hydrochloride, tailored for today's research and drug development audience. Though withdrawn from the market by Pfizer decades ago due to concerns about hepatotoxicity, the study of nialamide and other early MAOIs continues to offer valuable insights into the neurobiology of mood disorders and the principles of antidepressant action.[1][2]
Historical Context and Development
Nialamide emerged in an era when the understanding of the neurochemical basis of depression was in its infancy. Following the serendipitous discovery of the antidepressant effects of iproniazid, another hydrazine derivative initially developed for the treatment of tuberculosis, the focus shifted to the inhibition of monoamine oxidase (MAO) as a therapeutic strategy.[4] Nialamide was subsequently developed and introduced as an alternative to iproniazid, with the hope of a more favorable side-effect profile.
Clinical studies in the late 1950s and early 1960s explored its use in various depressive states. A retrospective study of 350 outpatients treated with MAOIs, including nialamide at a daily dose of 100 mg, reported that approximately two-thirds of patients suffering from depression, obsessions, or phobias experienced beneficial effects.[4] This was particularly noted in patients who had not responded to other treatments available at the time.[4] At this dosage, side effects were reported to be uncommon and mild.[4]
Despite its initial promise, the use of nialamide, along with other non-selective, irreversible MAOIs, was curtailed by safety concerns, most notably the risk of hypertensive crisis when co-ingested with tyramine-containing foods (the "cheese effect") and the potential for hepatotoxicity.[2] These challenges ultimately led to its withdrawal from the market.[2]
Mechanism of Action
This compound exerts its antidepressant effects through the non-selective and irreversible inhibition of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1] These enzymes are located on the outer membrane of mitochondria and are responsible for the degradation of monoamine neurotransmitters in the presynaptic neuron.[5]
-
MAO-A primarily metabolizes serotonin (B10506) and norepinephrine.[5]
-
MAO-B primarily metabolizes dopamine (B1211576).[5]
By irreversibly inhibiting both isoforms, nialamide leads to an accumulation of serotonin, norepinephrine, and dopamine in the presynaptic neuron. This increases the vesicular storage and subsequent release of these neurotransmitters into the synaptic cleft, thereby enhancing monoaminergic neurotransmission. This elevation of key mood-regulating neurotransmitters is believed to be the primary mechanism underlying its antidepressant properties.
Data Presentation
Due to the historical nature of nialamide, quantitative data from clinical trials as per modern standards (e.g., large, randomized, placebo-controlled trials with standardized rating scales) is limited. The available information is often qualitative or derived from smaller, less-controlled studies.
Table 1: Summary of this compound Clinical Information
| Parameter | Data | Source(s) |
| Therapeutic Indication | Major Depressive Disorder | [6] |
| Dosage Range | 75 to 200 mg per day | [7] |
| Maintenance Dose | As low as 12.5 mg every other day | [7] |
| Reported Efficacy | Approximately two-thirds of patients with depression, obsessions, or phobias benefited from treatment with MAOIs including nialamide (100 mg/day). | [4] |
| Common Side Effects | Agitation, insomnia, dry mouth, dizziness, blurred vision, hypomania. | [7] |
| Rare but Serious Side Effects | Leukopenia, hepatitis, hypertensive crisis (with tyramine (B21549) ingestion). | [7] |
Experimental Protocols
In Vitro Monoamine Oxidase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound like nialamide on MAO-A and MAO-B.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Kynuramine (B1673886) (a non-selective MAO substrate)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
96-well microplate reader (fluorescence)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer to achieve a range of final assay concentrations.
-
Prepare a working solution of the MAO substrate (kynuramine).
-
Prepare a detection reagent mixture containing Amplex® Red and HRP in phosphate buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the various concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
-
-
Detection of H2O2 Production:
-
The deamination of kynuramine by MAO produces hydrogen peroxide (H2O2).
-
HRP, in the presence of H2O2, catalyzes the conversion of Amplex® Red to the fluorescent product, resorufin.
-
After a set incubation time (e.g., 30-60 minutes) at 37°C, add the Amplex® Red/HRP detection reagent to stop the reaction and initiate the fluorescence signal development.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percentage of inhibition for each nialamide concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the nialamide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Measurement of Monoamine Levels in Rat Brain
This protocol describes a general method for assessing the effect of nialamide on monoamine neurotransmitter levels in a rodent model.
Objective: To measure the levels of serotonin, norepinephrine, and dopamine and their metabolites in the brains of rats treated with this compound.
Materials:
-
Male Wistar rats
-
This compound
-
Saline solution (vehicle)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
-
Brain tissue homogenization buffer
-
Centrifuge
Procedure:
-
Animal Dosing:
-
Administer this compound (dissolved in saline) or vehicle to rats via intraperitoneal (i.p.) or oral (p.o.) route at a specified dose and time course.
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the rats and rapidly dissect the brain regions of interest (e.g., striatum, hippocampus, frontal cortex).
-
Homogenize the brain tissue in an appropriate buffer (e.g., perchloric acid) to precipitate proteins and stabilize the monoamines.
-
Centrifuge the homogenates at high speed to pellet the precipitated proteins.
-
-
HPLC-ECD Analysis:
-
Filter the resulting supernatant.
-
Inject a defined volume of the supernatant onto the HPLC-ECD system.
-
The HPLC system separates the monoamines (serotonin, norepinephrine, dopamine) and their metabolites (e.g., 5-HIAA, MHPG, DOPAC) based on their physicochemical properties.
-
The electrochemical detector quantifies the levels of each compound based on their oxidation or reduction potential.
-
-
Data Analysis:
-
Calculate the concentration of each monoamine and metabolite in the brain tissue samples based on standard curves generated from known concentrations of the analytes.
-
Compare the levels of monoamines and their metabolites between the nialamide-treated and vehicle-treated groups to determine the effect of the drug.
-
Mandatory Visualizations
References
- 1. Methodology of measuring the efficacy of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Niamid in depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acrpnet.org [acrpnet.org]
- 4. [Plea for monoamine oxidase inhibitors. Retrospective study of 350 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nialamide | C16H18N4O2 | CID 4472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nialamide - Wikipedia [en.wikipedia.org]
Early Clinical Studies of Nialamide for Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical studies of nialamide (B1662786) for the treatment of depression. Nialamide, a hydrazine (B178648) derivative, was one of the first monoamine oxidase inhibitors (MAOIs) to be investigated as an antidepressant in the late 1950s and early 1960s. This document synthesizes the available data from key early clinical trials, focusing on experimental methodologies, quantitative outcomes, and the proposed mechanism of action at the time.
Core Mechanism of Action
Nialamide functions as a non-selective and irreversible inhibitor of monoamine oxidase (MAO).[1] This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the presynaptic neuron. By inhibiting MAO, nialamide increases the synaptic availability of these neurotransmitters, which was hypothesized to be the primary mechanism for its antidepressant effect.
Experimental Protocols of Key Clinical Studies
The following sections detail the methodologies employed in three key early clinical studies of nialamide.
Inglis, Caird, and Sloane (1961): An Objective Assessment
This study aimed to provide an objective evaluation of nialamide's effects on depressed patients using a battery of psychological tests.
-
Patient Selection: 20 hospitalized female patients diagnosed with primary depression of either endogenous or reactive type. A control group of 10 female patients with similar diagnoses was also included.
-
Dosage Regimen: The experimental group received 150 mg of nialamide daily in divided doses for 21 days. The control group received a placebo identical in appearance.
-
Assessment of Efficacy: A battery of psychological tests was administered before and after the treatment period. These included tests of learning, memory, psychomotor speed, and personality variables. Clinical assessments were also made.
Affleck, Forrest, and Martin (1961): Adjunctive Therapy in a Controlled Trial
This study investigated the efficacy of nialamide as an adjunct to standard treatments for depression in a hospital setting.
-
Patient Selection: 40 hospitalized patients with a primary diagnosis of depression. Patients were allocated alternately to the treatment or control group.
-
Dosage Regimen: The treatment group received nialamide in addition to their existing treatment (which could include electroconvulsive therapy or other medications). The initial dosage was 100 mg daily, which could be adjusted. The control group received a placebo in addition to their standard treatment. The trial duration was 4 weeks.
-
Assessment of Efficacy: Clinical assessments were performed weekly by a psychiatrist who was blind to the patient's group allocation. A rating scale was used to score the severity of depression.
Dewhurst and Pare (1961): A Clinical and Biochemical Study
This study combined a clinical trial with biochemical measurements to investigate the relationship between MAO inhibition and clinical response.
-
Patient Selection: 20 hospitalized patients with severe depression.
-
Dosage Regimen: Patients received nialamide at a starting dose of 100 mg daily, which was increased to 200 mg daily if there was no clinical improvement. The treatment duration was up to 6 weeks.
-
Assessment of Efficacy: Clinical response was assessed by two independent psychiatrists. Biochemical assessments included the measurement of urinary tryptamine (B22526) and 5-hydroxyindoleacetic acid (5-HIAA) excretion to determine the degree of MAO inhibition.
References
Nialamide Hydrochloride and Monoamine Oxidase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Dated: December 6, 2025
Abstract
Nialamide (B1662786), a hydrazine (B178648) derivative, is a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1] Historically utilized as an antidepressant, its clinical use was discontinued (B1498344) due to concerns regarding hepatotoxicity.[1] Despite its withdrawal from the market, nialamide remains a relevant tool in neuropharmacological research for understanding the roles of MAO enzymes in health and disease. This document provides a technical guide on the binding affinity of nialamide hydrochloride for monoamine oxidase, including a generalized experimental protocol for assessing MAO inhibition and visual representations of the relevant biochemical pathways and experimental workflows.
Introduction
Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. Nialamide acts as an irreversible inhibitor of both isoforms, leading to an increase in the synaptic concentration of monoamine neurotransmitters.[1] This mechanism of action underpinned its therapeutic effect as an antidepressant.
Quantitative Binding Affinity Data
Table 1: this compound Binding Affinity for Monoamine Oxidase
| Parameter | MAO-A | MAO-B | Species/Tissue Source | Reference |
| IC50 | Data not available | Data not available | - | - |
| Ki | Data not available | Data not available | - | - |
| Inhibition Type | Irreversible, Non-selective | Irreversible, Non-selective | Various | [1] |
Experimental Protocols: A Generalized Approach for MAO Inhibition Assay
While a specific, detailed protocol for determining the binding affinity of nialamide is not available, a generalized in vitro experimental protocol for assessing the inhibitory activity of a compound against MAO-A and MAO-B is provided below. This protocol is based on commonly used fluorometric or spectrophotometric methods.
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (test inhibitor)
-
Known selective MAO-A inhibitor (e.g., clorgyline) as a positive control
-
Known selective MAO-B inhibitor (e.g., selegiline) as a positive control
-
MAO substrate (e.g., kynuramine (B1673886) or a fluorogenic substrate like Amplex Red)
-
Horseradish peroxidase (HRP) (for Amplex Red assay)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader (spectrophotometer or fluorometer)
Experimental Procedure
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are diluted to a working concentration in phosphate buffer.
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Assay Reaction:
-
To each well of the 96-well plate, add the phosphate buffer.
-
Add the test inhibitor (this compound) or control inhibitor at various concentrations.
-
Add the MAO enzyme (either MAO-A or MAO-B) to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). This pre-incubation is particularly important for irreversible inhibitors like nialamide.
-
Initiate the enzymatic reaction by adding the MAO substrate. If using a coupled enzyme system like Amplex Red, HRP is also added at this stage.
-
-
Detection:
-
The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined relative to the control (no inhibitor).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of Monoamine Oxidase Inhibition
The following diagram illustrates the general mechanism of action of nialamide as a monoamine oxidase inhibitor.
Caption: Mechanism of MAO inhibition by Nialamide.
Experimental Workflow for MAO Inhibition Assay
The diagram below outlines the key steps in a typical in vitro assay to determine the inhibitory potential of a compound against monoamine oxidase.
Caption: Workflow for MAO inhibition assay.
Conclusion
This compound is a well-established non-selective, irreversible inhibitor of both MAO-A and MAO-B. While its clinical use has been discontinued, it continues to be a reference compound in pharmacological research. The lack of readily available, specific quantitative binding affinity data (IC50, Ki) highlights a gap in the publicly accessible scientific literature for this older compound. The generalized experimental protocol and diagrams provided in this document offer a foundational understanding for researchers and professionals in the field of drug development and neuroscience. Further research would be required to definitively determine the precise binding affinities of nialamide for the MAO isoforms.
References
An In-depth Technical Guide to the Molecular Structure and Properties of Nialamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nialamide (B1662786) hydrochloride, a hydrazine (B178648) derivative, is a non-selective and irreversible inhibitor of monoamine oxidase (MAO). Historically used as an antidepressant, its clinical application was curtailed due to safety concerns. However, it remains a valuable pharmacological tool for in-vitro and in-vivo research into the roles of MAO-A and MAO-B in neurotransmitter metabolism and the broader implications of monoaminergic signaling in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological actions of nialamide hydrochloride, including detailed experimental protocols and visual representations of its mechanism of action.
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of nialamide. The presence of the hydrochloride moiety enhances the compound's solubility in aqueous solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of nialamide and its hydrochloride salt is presented in Table 1.
| Property | Value (Nialamide) | Value (this compound) | Source |
| IUPAC Name | N-benzyl-3-[2-(pyridine-4-carbonyl)hydrazinyl]propanamide | Isonicotinic acid, 2-(2-(benzylcarbamoyl)ethyl)hydrazide, hydrochloride | [1][2] |
| Molecular Formula | C₁₆H₁₈N₄O₂ | C₁₆H₁₉ClN₄O₂ | [1][2] |
| Molecular Weight | 298.34 g/mol | 334.80 g/mol | [1][2] |
| CAS Number | 51-12-7 | 1161-03-1 | [1][2] |
| Appearance | White, crystalline powder | Solid | [3] |
| Melting Point | 152-154 °C | Not available | [1] |
| Solubility | Low solubility in water; good solubility in slightly acidic solutions. Soluble in methanol (B129727) (10 mg/mL). | More soluble in aqueous solutions than the free base. | [1] |
| pKa (Strongest Basic) | 4.2 (pyridine, est.) | Not available | [1] |
Pharmacokinetic Properties
Detailed pharmacokinetic data for this compound in humans is limited. The available information is summarized in Table 2.
| Parameter | Value | Species/System | Reference |
| Metabolism | Metabolized into isoniazid | Human | [4] |
| Analytical Method | HPLC with UV detection for plasma/whole blood | Human | [1] |
Pharmacological Properties
Mechanism of Action
Nialamide is a non-selective and irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B.[5] This inhibition is covalent and time-dependent, leading to a prolonged suppression of enzyme activity. The primary mechanism involves the formation of a stable adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the active site of the MAO enzyme. Restoration of MAO activity requires the synthesis of new enzyme molecules.
The inhibition of MAO-A and MAO-B leads to a decrease in the metabolism of monoamine neurotransmitters. Specifically:
-
Inhibition of MAO-A results in elevated levels of serotonin (B10506) and norepinephrine (B1679862).
-
Inhibition of MAO-B leads to increased levels of dopamine.
This elevation of neurotransmitter levels in the synaptic cleft is believed to be the basis for the antidepressant effects of nialamide.
Quantitative Analysis of MAO Inhibition
Specific IC₅₀ values for nialamide's inhibition of MAO-A and MAO-B are not consistently reported in publicly available literature.[5] However, its characterization as a non-selective inhibitor implies comparable potency against both isoforms.
Experimental Protocols
Synthesis of this compound
A general, two-step synthesis for nialamide has been described, which can be adapted to produce the hydrochloride salt.
Step 1: Synthesis of 1-Isonicotinyl-2-(carbomethoxyethyl)hydrazine
-
Materials: Isonicotinic acid hydrazide (isoniazid), methyl acrylate (B77674), tertiary butyl alcohol, glacial acetic acid.
-
Procedure:
-
Dissolve isonicotinic acid hydrazide (0.4 mol) and glacial acetic acid (10 ml) in tertiary butyl alcohol (400 ml).
-
Add methyl acrylate (0.4 mol) dropwise to the solution over one hour.
-
Heat the resulting solution on a steam bath for 18 hours.
-
Remove the solvent under reduced pressure to yield 1-isonicotinyl-2-(carbomethoxyethyl)hydrazine.
-
Step 2: Synthesis of Nialamide and Conversion to this compound
-
Materials: 1-Isonicotinyl-2-(carbomethoxyethyl)hydrazine, benzylamine (B48309), ethyl acetate (B1210297), hydrochloric acid (ethanolic solution).
-
Procedure:
-
Create a slurry of 1-isonicotinyl-2-(carbomethoxyethyl)hydrazine (0.034 mol) and benzylamine (5 ml).
-
Heat the slurry with stirring at 130°C for three hours.
-
Cool the reaction mixture to room temperature.
-
Recrystallize the cooled mass from ethyl acetate to yield nialamide as white needles.
-
To form the hydrochloride salt, dissolve the purified nialamide in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of hydrochloric acid (e.g., as an ethanolic solution). The this compound will precipitate and can be collected by filtration, washed, and dried.
-
In Vitro Monoamine Oxidase Inhibition Assay
This protocol describes a common method to determine the inhibitory potential of this compound against MAO-A and MAO-B.
-
Objective: To determine the IC₅₀ value of this compound for MAO-A and MAO-B.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine (B1673886) or a fluorogenic substrate).
-
This compound.
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
96-well microplate reader (spectrophotometer or fluorometer).
-
-
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.
-
Add the different concentrations of this compound or the positive control to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiate the reaction by adding the MAO substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the product formation using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
In Vivo Measurement of Neurotransmitter Levels via Microdialysis
This protocol outlines the use of in vivo microdialysis to assess the effect of this compound on extracellular neurotransmitter levels in the brain of a freely moving animal (e.g., a rat).
-
Objective: To measure the changes in extracellular levels of dopamine, serotonin, and norepinephrine in a specific brain region following the administration of this compound.
-
Materials:
-
This compound.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
-
Anesthetic and surgical tools.
-
-
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeted to the brain region of interest (e.g., striatum or prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
Administer this compound (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples using an HPLC-ECD system to separate and quantify the levels of dopamine, serotonin, norepinephrine, and their metabolites.
-
-
Data Analysis:
-
Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
-
Use appropriate statistical methods to analyze the data.
-
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a non-selective MAO inhibitor.
Experimental Workflow for In Vitro MAO Inhibition Assay
Caption: Experimental workflow for the in vitro determination of MAO inhibition.
References
Nialamide Hydrochloride: An In-depth Technical Guide on its Effects on Serotonin and Dopamine Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nialamide (B1662786) hydrochloride, a hydrazine (B178648) derivative, is a non-selective and irreversible inhibitor of monoamine oxidase (MAO).[1][2] This guide provides a comprehensive technical overview of the pharmacological effects of nialamide hydrochloride, with a specific focus on its impact on serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) levels in the central nervous system. By inhibiting both MAO-A and MAO-B isoforms, nialamide effectively reduces the metabolic degradation of monoamine neurotransmitters, leading to their increased synaptic availability.[1][2] This document synthesizes available preclinical data, details common experimental methodologies for assessing its neurochemical effects, and provides visual representations of its mechanism of action and relevant experimental workflows. While nialamide was withdrawn from the market due to safety concerns, understanding its potent effects on monoaminergic systems remains valuable for neuroscience research and the development of novel therapeutics for mood and neurodegenerative disorders.
Core Mechanism of Action: Non-Selective, Irreversible MAO Inhibition
Nialamide's primary pharmacological action is the potent and irreversible inhibition of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][2] MAO enzymes are critical for the degradation of endogenous and exogenous monoamines.
-
MAO-A preferentially metabolizes serotonin and norepinephrine.[1]
-
MAO-B primarily metabolizes dopamine and phenylethylamine.[1]
By irreversibly binding to and inactivating both MAO isoforms, nialamide leads to a widespread and sustained increase in the synaptic concentrations of these key neurotransmitters. This elevation of serotonin and dopamine is believed to be the principal mechanism underlying its antidepressant effects.
Quantitative Data on Neurotransmitter and Enzyme Activity Modulation
The following tables summarize the available quantitative data from preclinical studies on the effects of this compound. It is important to note that due to the withdrawal of nialamide from the market several decades ago, comprehensive dose-response and time-course data are limited in the accessible scientific literature.
Table 1: Effects of Nialamide on Brain Monoamine Levels
| Species | Dosage | Route of Administration | Brain Region(s) | Effect on Serotonin (5-HT) | Effect on Dopamine (DA) | Reference(s) |
| Mice | 200 mg/kg | Intraperitoneal (i.p.) | Whole Brain | Elevated | Elevated | [3] |
| Rats | 125 mg/kg | Intragastric | Whole Brain | Not Specified | Enhanced Level | [3] |
Table 2: Effects of Nialamide on Monoamine Metabolites
| Species | Age | Dosage | Route of Administration | Brain Region | Effect on Dopamine Metabolites (HVA & DOPAC) | Reference(s) |
| Rats | Old | 25-100 mg/kg | Intraperitoneal (i.p.) | Limbic Forebrain | Higher concentrations observed, suggesting less MAO inhibition | [1][4] |
| Rats | Young & Mature | 25-100 mg/kg | Intraperitoneal (i.p.) | Limbic Forebrain | Lower concentrations compared to old rats, suggesting more effective MAO inhibition | [1][4] |
Table 3: Effects of Nialamide on MAO Enzyme Activity
| Species | Dosage | Route of Administration | Brain Region | % MAO-A Inhibition | % MAO-B Inhibition | Reference(s) |
| Rats | Not Specified | Not Specified | Whole Brain | 92% | 69% | [5] |
| Rats | 25-100 mg/kg | Intraperitoneal (i.p.) | Limbic Forebrain | Effective inhibition (less effective in older rats) | Not Specified | [1][4] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the core signaling pathway affected by nialamide and the logical flow of its mechanism of action.
References
- 1. Effect of nialamide on the metabolism of dopamine injected into the nucleus accumbens of old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nialamide | 51-12-7 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential effects of nialamide and clomipramine on serotonin efflux and autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Nialamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nialamide (B1662786) hydrochloride, a hydrazine (B178648) derivative, is a non-selective and irreversible inhibitor of monoamine oxidase (MAO). Historically utilized as an antidepressant, its clinical application was curtailed due to concerns regarding hepatotoxicity. This technical guide provides a comprehensive overview of the pharmacological profile of nialamide hydrochloride, delineating its mechanism of action, pharmacodynamic effects, pharmacokinetic properties, and safety considerations. The document synthesizes available data to serve as a resource for researchers exploring the therapeutic potential and toxicological profile of hydrazine-based MAOIs.
Introduction
This compound (formerly marketed as Niamid) belongs to the hydrazine class of monoamine oxidase inhibitors (MAOIs).[1][2] It was one of the early antidepressants developed, demonstrating efficacy in treating depressive disorders.[3] However, reports of severe liver injury led to its withdrawal from the market.[2][4] Despite its discontinuation for clinical use, nialamide remains a valuable pharmacological tool for in vitro and in vivo studies aimed at understanding the role of MAO in neuropsychiatric and other disorders.
Mechanism of Action
The primary mechanism of action of this compound is the non-selective and irreversible inhibition of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[5] This inhibition occurs through the formation of a stable covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, rendering it inactive. Restoration of MAO activity requires the synthesis of new enzyme molecules.
The inhibition of MAO-A and MAO-B leads to a decrease in the metabolic degradation of monoamine neurotransmitters, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA), resulting in their increased synaptic availability. The elevated levels of these neurotransmitters are believed to be responsible for the antidepressant effects of nialamide.
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its MAO-inhibiting properties. Preclinical studies have demonstrated that nialamide potentiates the effects of monoamines and their precursors.
| Pharmacodynamic Effect | Animal Model | Dosage | Observed Outcome | Reference |
| Enhanced Hypermotility | Mice | 100 mg/kg; s.c. | Increased motor activity | [6] |
| Potentiation of Norepinephrine | Cats (reserpine-pretreated) | 1-10 mg/kg; i.v. | Enhanced pressor effect of norepinephrine | [6] |
| Enhanced Anticonvulsant Effect | Mice | 100 mg/kg; i.p. | Increased anticonvulsant effect of Diphenylhydantoin | [6] |
| Increased Brain Monoamines | Mice | 200 mg/kg; i.p. | Elevated brain levels of 5-HT, NA, and dopamine | [6] |
| MAO Inhibition | Rats | 6 mg/kg | Pronounced decrease in MAO activity in brain, liver, and serum | [7] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans is limited due to its early withdrawal from the market. The following provides a general overview based on available information.
| Parameter | Description |
| Absorption | Information on the oral absorption of nialamide is not well-documented in readily available literature. |
| Distribution | Specific details on the volume of distribution and protein binding of nialamide are not available. |
| Metabolism | Nialamide is a hydrazine derivative and is expected to undergo metabolic processes in the liver. One of its metabolites is isoniazid, an antitubercular agent, which contributes to its hepatotoxic potential.[2] |
| Excretion | The routes and extent of excretion of nialamide and its metabolites have not been fully characterized. |
Clinical Efficacy
Clinical trials conducted prior to its withdrawal demonstrated the efficacy of nialamide in the treatment of depression.[3][6][8] However, these studies were conducted several decades ago and lack the rigorous design and detailed reporting of modern clinical trials. The primary indication was for major depressive disorder.[3]
Safety Profile
The primary safety concern associated with this compound is its potential for hepatotoxicity, which ultimately led to its market withdrawal.[2][4] The mechanism of liver injury is thought to be related to the metabolic activation of the hydrazine moiety into reactive intermediates.[4]
Adverse Effects:
-
Common: Agitation, insomnia, dry mouth, dizziness, blurred vision.[2]
-
Less Frequent: Hypomania.[2]
-
Rare: Leukopenia, hepatitis.[2]
Drug Interactions:
As a non-selective MAOI, nialamide has a high potential for clinically significant drug-drug and drug-food interactions.
-
Tyramine-Containing Foods: Co-ingestion of tyramine-rich foods (e.g., aged cheeses, cured meats, certain wines) can lead to a hypertensive crisis.[2]
-
Serotonergic Agents: Concomitant use with other serotonergic drugs (e.g., SSRIs, triptans) can precipitate serotonin syndrome.
-
Sympathomimetic Amines: Nialamide can potentiate the effects of sympathomimetic drugs, leading to dangerous increases in blood pressure.
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory potency of this compound on MAO-A and MAO-B activity.
Principle: This assay measures the activity of MAO by monitoring the production of a detectable product from a specific substrate. The inhibitory effect of nialamide is quantified by measuring the reduction in product formation in its presence.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
MAO-A specific substrate (e.g., kynuramine)
-
MAO-B specific substrate (e.g., benzylamine)
-
Phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer or fluorometer
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the specific substrate (kynuramine for MAO-A, benzylamine (B48309) for MAO-B).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., a strong acid or base).
-
Measure the absorbance or fluorescence of the product using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of nialamide.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a potent, non-selective, and irreversible inhibitor of monoamine oxidase. While its clinical use was abandoned due to hepatotoxicity, it remains a significant compound for pharmacological research. This guide has summarized the available knowledge on its mechanism of action, pharmacodynamics, and safety profile. Further investigation into the specific molecular mechanisms of its hepatotoxicity could provide valuable insights for the development of safer MAOIs. The provided experimental frameworks offer a basis for the continued in vitro and in vivo characterization of nialamide and related compounds.
References
- 1. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijisrt.com [ijisrt.com]
- 3. Hepatotoxicity upon using niacin to pass a drug test: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Efficacy of nialamide in states of depression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Intravenous nialamide in the treatment of depressed female patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Drug-induced liver injury induced by nicotinamide: a case report] - PubMed [pubmed.ncbi.nlm.nih.gov]
Nialamide Hydrochloride: A Technical Analysis of its Relationship to Hydrazine Antidepressants
For Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
Nialamide (B1662786) is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) belonging to the hydrazine (B178648) class of antidepressants.[1] Historically prescribed for the treatment of depression, its clinical use was discontinued (B1498344) due to a significant risk of hepatotoxicity, a toxicity profile common to many hydrazine derivatives.[1][2] This technical guide provides a comprehensive examination of nialamide hydrochloride, focusing on its core chemical structure, mechanism of action as a hydrazine antidepressant, and the experimental protocols used to characterize its function. We will explore its biochemical interactions, physiological consequences, and the quantitative data that defines its pharmacological profile. Understanding the relationship between nialamide's hydrazine chemistry and its biological activity offers valuable insights into the development and safety considerations of monoamine oxidase inhibitors.
Core Chemical Identity and Relationship to Hydrazine
Nialamide's classification as a hydrazine antidepressant is rooted in its chemical structure. The molecule contains a hydrazine moiety (-NH-NH-), which is a defining characteristic of this particular group of MAOIs.[3][4] This functional group is integral to its mechanism of irreversible enzyme inhibition.
Hydrazine antidepressants are a subgroup of MAOIs that were among the first effective pharmacological treatments for depression.[4] Other notable members of this class include iproniazid, isocarboxazid, and phenelzine.[4][5] The shared hydrazine core is responsible for both their therapeutic efficacy and their associated toxicity concerns, particularly hepatotoxicity.[4]
Physicochemical Properties of Nialamide
A summary of nialamide's key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈N₄O₂ | PubChem[3] |
| Molecular Weight | 298.34 g/mol | PubChem[3] |
| CAS Number | 51-12-7 | PubChem[3] |
| Melting Point | 151.6 °C - 154 °C | PubChem[3], Sigma-Aldrich |
| pKa (Strongest Basic) | 3.41 | DrugBank[6] |
| Solubility | Methanol: 10 mg/mL | Sigma-Aldrich |
| DMSO: 30 mg/mL | TargetMol[7] |
Table 1: Physicochemical data for Nialamide.
This compound
Nialamide is often formulated as a hydrochloride salt, this compound, to improve its solubility and stability for pharmaceutical use.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉ClN₄O₂ | MedKoo[8] |
| Molecular Weight | 334.80 g/mol | MedKoo[8] |
| CAS Number | 1161-03-1 | MedKoo[8] |
Table 2: Physicochemical data for this compound.
Mechanism of Action: Irreversible MAO Inhibition
Nialamide exerts its antidepressant effects by irreversibly inhibiting both isoforms of monoamine oxidase, MAO-A and MAO-B.[9] These enzymes are crucial for the degradation of monoamine neurotransmitters in the synaptic cleft and within the neuron.[10]
-
MAO-A Inhibition: By inhibiting MAO-A, nialamide prevents the breakdown of key neurotransmitters such as serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). This leads to an accumulation of these neurotransmitters in the synapse, enhancing serotonergic and noradrenergic signaling.[9]
-
MAO-B Inhibition: Inhibition of MAO-B primarily affects the metabolism of dopamine (B1211576) (DA) and phenylethylamine, resulting in elevated dopamine levels in the brain.[9]
The irreversible nature of this inhibition, characteristic of hydrazine MAOIs, means that the restoration of enzyme activity requires the synthesis of new MAO enzymes.[11] This leads to a prolonged pharmacological effect.
Preclinical Quantitative Data
Preclinical studies in animal models have been essential for characterizing the pharmacological effects of nialamide. The following table summarizes key findings from various in vivo experiments.
| Animal Model | Dose | Route | Observed Effect |
| Mice | 100 mg/kg | s.c. | Enhances hypermotility.[12] |
| Mice | 100 mg/kg | i.p. | Enhances the anticonvulsant effect of Diphenylhydantoin.[12] |
| Mice | 200 mg/kg | i.p. | Induces increased motor activity, rectal temperature, and elevates brain 5-HT, NA, and dopamine levels.[12] |
| Rats | 125 mg/kg | Oral | Increased brain dopamine levels.[13] |
| Rats | 2-3 administrations | Oral | Increased brain noradrenaline levels and spontaneous motor activity.[13] |
| Rats | 6 mg/kg | Oral (10 days) | Pronounced decrease in MAO activity.[14] |
Table 3: Summary of in vivo preclinical research data for Nialamide.
Experimental Protocols: In Vitro MAO Inhibition Assay
The determination of a compound's inhibitory activity against MAO is a fundamental in vitro experiment. Below is a detailed protocol for a typical assay to determine the IC₅₀ value of nialamide.
Objective
To quantify the inhibitory potency of nialamide against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) and to determine its half-maximal inhibitory concentration (IC₅₀).
Materials and Reagents
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine (for MAO-A) or Benzylamine (B48309) (for MAO-B).
-
Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Detection System: Spectrofluorometer or spectrophotometer.
-
Control Inhibitors: Clorgyline (for MAO-A), Pargyline (for MAO-B).
-
96-well microplates.
Experimental Workflow
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to a working concentration in the assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of this compound to cover a range of concentrations (e.g., from 1 nM to 100 µM).
-
Pre-incubation: Add the diluted nialamide or vehicle control to the wells of the microplate. Add the diluted enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B) to all wells.
-
Kinetic Measurement: Immediately begin measuring the change in fluorescence or absorbance over time (e.g., kinetic readings every minute for 15-30 minutes) at the appropriate excitation/emission or absorbance wavelengths.[9]
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each nialamide concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the nialamide concentration.
-
Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC₅₀ value.[9]
-
Metabolism, Toxicity, and Clinical Withdrawal
The metabolism of nialamide is a critical factor in its toxicity profile. It is known to be metabolized into isoniazid, an anti-tuberculosis agent, which is a contraindication for patients with tuberculosis.[1]
The primary reason for the withdrawal of nialamide and other hydrazine MAOIs from the market was the risk of severe hepatotoxicity (liver damage).[1][2] This toxicity is directly linked to the hydrazine moiety. The metabolism of hydrazine compounds can produce reactive intermediates that are toxic to liver cells.[15] Furthermore, studies have shown that nialamide, like other hydrazine derivatives, has the potential to methylate DNA, forming adducts such as N7-methylguanine in liver DNA, which is a marker of genotoxicity.[16]
References
- 1. Nialamide - Wikipedia [en.wikipedia.org]
- 2. Nialamide [medbox.iiab.me]
- 3. Nialamide | C16H18N4O2 | CID 4472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]
- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Nialamide | Monoamine Oxidase | Transferase | MAO | TargetMol [targetmol.com]
- 8. medkoo.com [medkoo.com]
- 9. Nialamide | 51-12-7 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. [Effect of nialamide administration on avoidance reactions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of monoamine oxidase activity after combined action of chlordimeform with the antidepressant nialamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wikem.org [wikem.org]
- 16. Hydralazine and other hydrazine derivatives and the formation of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of a Pioneer Antidepressant: A Technical Guide to the Discovery and Development of Nialamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and eventual withdrawal of nialamide (B1662786), a first-generation monoamine oxidase inhibitor (MAOI). Nialamide, a hydrazine (B178648) derivative, represents a significant chapter in the history of psychopharmacology. Its journey from a promising antidepressant to a withdrawn medication offers valuable lessons in drug development, particularly concerning the balance of efficacy and safety. This document details its synthesis, mechanism of action, preclinical and clinical evaluation, and the factors that led to its discontinuation.
Discovery and Synthesis
Nialamide emerged from the chemical exploration of hydrazine derivatives following the serendipitous discovery of the antidepressant effects of iproniazid, another hydrazine derivative initially developed for tuberculosis.[1][2] Developed by Pfizer, nialamide was synthesized with the aim of improving upon the pharmacological profile of its predecessors.[1]
Chemical Synthesis
The synthesis of nialamide can be achieved through a multi-step process. A general laboratory-scale protocol is outlined below.
Experimental Protocol: Synthesis of Nialamide
Materials:
-
Isonicotinic acid hydrazide
-
Methyl acrylate (B77674)
-
Sodium methoxide
-
Toluene
Procedure:
-
Step 1: Synthesis of 1-Isonicotinoyl-2-(carbomethoxyethyl)hydrazine: A solution of isonicotinic acid hydrazide in methanol is reacted with methyl acrylate in the presence of a catalytic amount of sodium methoxide. The reaction mixture is refluxed for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.
-
Step 2: Synthesis of Nialamide: The intermediate from Step 1 is then reacted with benzylamine in a high-boiling solvent such as toluene. The mixture is heated to drive the aminolysis of the methyl ester to the corresponding N-benzylamide. The reaction is monitored for the evolution of methanol. Upon completion, the reaction mixture is cooled, and the crude nialamide is precipitated. The final product is purified by recrystallization to yield N-benzyl-3-(isonicotinoylhydrazinyl)propanamide (nialamide).
Mechanism of Action
Nialamide is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[3][4][5] There are two main isoforms of this enzyme, MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. Both isoforms metabolize dopamine.[6] By irreversibly inhibiting both MAO-A and MAO-B, nialamide increases the synaptic concentrations of these neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant effects.[3]
Preclinical Development
Preclinical studies of nialamide focused on establishing its MAO inhibitory activity and its antidepressant-like effects in animal models.
In Vitro MAO Inhibition
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Reference |
| Nialamide | Data not available | Data not available | Non-selective | [3] |
| Phenelzine | 112 | 47 | Non-selective | [7] |
| Tranylcypromine | ~µM range | ~µM range | Non-selective | [7] |
| Clorgyline | 0.008 | 5.0 | MAO-A selective | [8] |
| Selegiline | 10.0 | 0.015 | MAO-B selective | [8] |
| Moclobemide | 1.2 | 27.0 | Reversible MAO-A selective | [] |
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (General)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against MAO-A and MAO-B, typical of the screening methods used during the development of early MAOIs.
Materials:
-
Rat or human liver mitochondria (as a source of MAO enzymes)
-
Test compound (e.g., nialamide)
-
Kynuramine (a non-selective substrate for both MAO-A and MAO-B)
-
Phosphate (B84403) buffer (pH 7.4)
-
Spectrofluorometer
Procedure:
-
Enzyme Preparation: A mitochondrial fraction is prepared from homogenized rat or human liver tissue by differential centrifugation. The protein concentration of the mitochondrial suspension is determined.
-
Inhibition Assay: The assay is performed in a 96-well plate format. Each well contains the mitochondrial preparation, phosphate buffer, and varying concentrations of the test compound or vehicle control.
-
Pre-incubation: The plate is pre-incubated at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, kynuramine.
-
Measurement: The formation of the fluorescent product, 4-hydroxyquinoline, is measured over time using a spectrofluorometer with an excitation wavelength of ~310 nm and an emission wavelength of ~380 nm.
-
Data Analysis: The rate of product formation is calculated for each inhibitor concentration. The percent inhibition is determined relative to the vehicle control. The IC50 value (the concentration of inhibitor that produces 50% inhibition) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. To determine selectivity, the assay is repeated using selective substrates for MAO-A (e.g., serotonin) and MAO-B (e.g., benzylamine).
In Vivo Animal Models
The antidepressant potential of nialamide was assessed in various animal models. An in vivo study in male rats demonstrated that a 6 mg/kg dose of nialamide resulted in a pronounced decrease in MAO activity in the brain, liver, and serum.[10] A common behavioral model used to screen for antidepressant activity during that era was the forced swim test.
Experimental Protocol: Forced Swim Test (Porsolt Test) in Rats (as performed in the 1960s-1970s)
Apparatus:
-
A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 15 cm.
Procedure:
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute session. After the session, the rat is removed, dried, and returned to its home cage. This initial exposure to the inescapable stressor induces a state of behavioral despair.
-
Drug Administration: On day 2, rats are administered the test compound (e.g., nialamide) or vehicle control at a specified time before the test session (e.g., 60 minutes prior to the test).
-
Test Session (Day 2): Each rat is placed back into the cylinder for a 5-minute test session. The duration of immobility (the time the rat spends floating passively, making only small movements to keep its head above water) is recorded by an observer.
-
Data Analysis: The mean duration of immobility is calculated for the control and drug-treated groups. A statistically significant reduction in the duration of immobility in the drug-treated group compared to the control group is indicative of an antidepressant-like effect.
References
- 1. Nialamide | C16H18N4O2 | CID 4472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nialamide | 51-12-7 | Benchchem [benchchem.com]
- 4. Nialamide - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biopsychiatry.com [biopsychiatry.com]
- 7. researchgate.net [researchgate.net]
- 8. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of monoamine oxidase activity after combined action of chlordimeform with the antidepressant nialamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Nialamide Hydrochloride In Vivo Experimental Protocols for Rats: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed in vivo experimental protocols for the investigation of nialamide (B1662786) hydrochloride in rat models. Nialamide, a non-selective and irreversible monoamine oxidase inhibitor (MAOI), has historically been used as an antidepressant.[1] The protocols outlined below are designed to assess the behavioral and neurochemical effects of nialamide hydrochloride in rats, offering a framework for preclinical studies into its therapeutic potential and mechanisms of action. This document includes comprehensive methodologies for drug preparation, administration, behavioral testing, and neurochemical analysis, supplemented with data presentation tables and pathway/workflow diagrams.
Introduction
This compound exerts its pharmacological effects by inhibiting monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[2] By inhibiting MAO-A and MAO-B, nialamide increases the synaptic availability of these neurotransmitters, which is believed to underlie its antidepressant effects.[2] In vivo studies in rats are crucial for elucidating the dose-dependent effects, efficacy, and safety profile of this compound. The following protocols are established methods for evaluating antidepressant-like activity and neurochemical alterations in rats.
Drug Preparation and Administration
Proper preparation and administration of this compound are critical for accurate and reproducible experimental outcomes.
2.1. Materials
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water for injection
-
Vortex mixer
-
Syringes and needles (appropriate gauge for intraperitoneal injection)
2.2. Vehicle Preparation
A common vehicle for in vivo administration of this compound is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
2.3. This compound Solution Preparation
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the rats.
-
Dissolve the weighed this compound powder in the appropriate volume of the prepared vehicle.
-
Vortex the solution thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution.[3]
2.4. Administration
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rats.
-
Dosage: Dosages reported in the literature for rats range from 25 mg/kg to 140 mg/kg.[4] The specific dose should be determined based on the experimental objectives.
-
Injection Volume: The injection volume should be kept consistent, typically between 1 and 5 mL/kg.
Experimental Protocols
The following are detailed protocols for behavioral and neurochemical assays to assess the effects of this compound in rats.
3.1. Behavioral Testing: Forced Swim Test (FST)
The Forced Swim Test is a widely used model to screen for antidepressant-like activity.[5][6][7]
3.1.1. Apparatus
-
A transparent Plexiglas cylinder (20 cm in diameter, 40-50 cm in height).
-
The cylinder should be filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom with its tail or paws.[8]
3.1.2. Procedure
-
Habituation (Day 1): Place each rat individually into the swim cylinder for a 15-minute pre-test session. This session is for habituation and is not scored.[5][7]
-
Drug Administration: Administer this compound or vehicle at predetermined time points before the test session (e.g., 24 hours, 5 hours, and 1 hour before the test).
-
Test Session (Day 2): Place the rat back into the swim cylinder for a 5-minute test session.
-
Data Collection: Record the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the state in which the rat makes only the movements necessary to keep its head above water.
-
Post-Test: After the test, remove the rat from the water, dry it with a towel, and return it to its home cage.
3.2. Behavioral Testing: Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior.[9][10][11]
3.2.1. Apparatus
-
A square or circular arena (e.g., 90 x 90 cm for rats) with walls high enough to prevent escape.[11]
-
The floor of the arena is typically divided into a grid of equal squares (e.g., central and peripheral zones).
-
A video camera mounted above the arena to record the session.
3.2.2. Procedure
-
Acclimation: Allow the rats to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at a specified time before the test.
-
Test Session: Gently place the rat in the center of the open field and allow it to explore freely for a set duration (e.g., 5-10 minutes).
-
Data Collection: Record the following parameters using a video tracking system:
-
Total distance traveled.
-
Time spent in the central zone versus the peripheral zone.
-
Number of entries into the central zone.
-
Rearing frequency (number of times the rat stands on its hind legs).
-
3.3. Neurochemical Analysis: Monoamine Levels in Brain Tissue
This protocol outlines the measurement of monoamine neurotransmitters (dopamine, serotonin, norepinephrine) and their metabolites in rat brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[1][12][13][14]
3.3.1. Tissue Collection and Preparation
-
Following behavioral testing, euthanize the rats via an approved method (e.g., decapitation).
-
Rapidly dissect the brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum) on an ice-cold surface.
-
Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
For analysis, homogenize the thawed tissue samples in a cold solution, such as 0.1 M perchloric acid containing an internal standard.[15]
-
Centrifuge the homogenates at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet the protein.[1]
-
Collect the supernatant for HPLC-ECD analysis.
3.3.2. HPLC-ECD Analysis
-
Mobile Phase: A typical mobile phase consists of a sodium phosphate (B84403) buffer, EDTA, sodium 1-octanesulfonic acid, and methanol, with the pH adjusted accordingly.[1]
-
Chromatographic Separation: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.
-
Detection: Use an electrochemical detector to quantify the eluted monoamines and their metabolites based on their oxidation potentials.
-
Quantification: Calculate the concentrations of the analytes by comparing their peak areas to those of known standards.
Data Presentation
Quantitative data should be summarized in structured tables for clear comparison between treatment groups.
Table 1: Effects of this compound on Forced Swim Test Performance in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) |
| Vehicle Control | - | Mean ± SEM |
| Nialamide HCl | 25 | Mean ± SEM |
| Nialamide HCl | 50 | Mean ± SEM |
| Nialamide HCl | 100 | Mean ± SEM |
Table 2: Effects of this compound on Open Field Test Behavior in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance (cm) | Time in Center (s) | Center Entries | Rearing Frequency |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Nialamide HCl | 25 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Nialamide HCl | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Nialamide HCl | 100 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effects of this compound on Monoamine Levels in Rat Brain Regions (ng/mg tissue)
| Treatment Group | Dose (mg/kg, i.p.) | Brain Region | Dopamine | Serotonin | Norepinephrine |
| Vehicle Control | - | Prefrontal Cortex | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Nialamide HCl | 50 | Prefrontal Cortex | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Vehicle Control | - | Hippocampus | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Nialamide HCl | 50 | Hippocampus | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Vehicle Control | - | Striatum | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Nialamide HCl | 50 | Striatum | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualizations
5.1. Signaling Pathway of this compound
References
- 1. protocols.io [protocols.io]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Nialamide | Monoamine Oxidase | Transferase | MAO | TargetMol [targetmol.com]
- 4. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. Open Field Test - Creative Biolabs [creative-biolabs.com]
- 10. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 11. amuzainc.com [amuzainc.com]
- 12. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. turkjps.org [turkjps.org]
- 14. researchgate.net [researchgate.net]
- 15. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nialamide Hydrochloride in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nialamide (B1662786) hydrochloride, a non-selective and irreversible monoamine oxidase (MAO) inhibitor, in rodent behavioral studies. Due to a lack of specific published studies detailing the use of Nialamide hydrochloride in the forced swim test, tail suspension test, and open field test, this document provides detailed protocols for these standard behavioral assays and summarizes known effective dosages of this compound from other rodent behavioral research to inform dose selection.
Mechanism of Action
This compound exerts its effects by inhibiting both MAO-A and MAO-B, leading to an increase in the synaptic availability of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576).[1] This mechanism is central to its antidepressant and behavioral effects.
Quantitative Data: this compound Dosage in Rodent Studies
| Species | Dosage Range (mg/kg) | Route of Administration | Observed Behavioral Effects | Reference |
| Rat | 125 | Oral | Increased errors in avoidance reaction tasks | [2] |
| Rat | Not Specified | Not Specified | Chronic administration led to subsensitivity of serotonin autoreceptors | [1] |
| Old Rats | Not Specified | Intra-accumbens injection | Attenuated locomotor response to dopamine after nialamide pretreatment | [3] |
| Mice | Not Specified | Not Specified | Potentiation of aggressive behavior induced by L-DOPA and clonidine (B47849) when co-administered with lithium | [4] |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant-like activity. The test is based on the principle that an animal will cease escape-oriented behaviors and become immobile when placed in an inescapable, stressful situation. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Transparent cylindrical containers (20 cm diameter, 35 cm height for rats; smaller for mice)
-
Water (23-25°C)
-
Video recording and analysis software (optional, but recommended for accuracy)
-
Towels for drying animals
Procedure:
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (commonly 30-60 minutes).
-
Test Apparatus: Fill the cylindrical containers with water to a depth of approximately 20 cm, ensuring the animal cannot touch the bottom with its tail or hind limbs. The water temperature should be maintained at 23-25°C.
-
Test Session:
-
For a single-session protocol (common for mice), gently place the animal in the water-filled cylinder for a 6-minute session.
-
For a two-session protocol (common for rats), on day 1, place the animal in the cylinder for a 15-minute pre-test session. On day 2, 24 hours later, administer the drug and conduct a 5-minute test session.
-
-
Behavioral Scoring: Record the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water. Active behaviors include swimming and climbing.
-
Post-Test: After the session, remove the animal from the water, gently dry it with a towel, and return it to its home cage.
Experimental Workflow for Forced Swim Test
Caption: Workflow for the Forced Swim Test.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral assay for screening antidepressant-like compounds in mice. The principle is similar to the FST, where immobility is induced by an inescapable stressor.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Suspension box or a horizontal rod
-
Adhesive tape
-
Video recording and analysis software
Procedure:
-
Drug Administration: Administer this compound or vehicle intraperitoneally 30-60 minutes before the test.
-
Animal Preparation: Attach a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail.
-
Suspension: Suspend the mouse by its tail from the suspension bar or inside the suspension box. The mouse should be high enough that it cannot reach any surfaces.
-
Test Session: Record the behavior for a 6-minute period.
-
Behavioral Scoring: Measure the total duration of immobility during the test session. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Post-Test: At the end of the session, gently remove the mouse and the tape and return it to its home cage.
Experimental Workflow for Tail Suspension Test
Caption: Workflow for the Tail Suspension Test.
Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents. Animals are placed in a novel, open arena, and their exploratory behavior is monitored. Anxiolytic compounds may increase the time spent in the center of the arena, while stimulants may increase overall locomotor activity.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Open field apparatus (a square or circular arena with walls)
-
Video tracking software
Procedure:
-
Drug Administration: Administer this compound or vehicle at a specified time before the test.
-
Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.
-
Test Session: Gently place the animal in the center of the open field arena and allow it to explore freely for a set period (typically 5-10 minutes).
-
Behavioral Recording: Use video tracking software to record and analyze various parameters, including:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone vs. peripheral zone: A measure of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: An exploratory behavior.
-
-
Post-Test: Return the animal to its home cage. Clean the apparatus thoroughly between animals to remove olfactory cues.
Signaling Pathway of this compound
Caption: Nialamide's mechanism of action.
References
- 1. Differential effects of nialamide and clomipramine on serotonin efflux and autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of nialamide administration on avoidance reactions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locomotor response of nialamide pretreated old rats to intraaccumbens dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Behavioral Actions of Lithium in Rodent Models: Leads to Develop Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Nialamide Hydrochloride in Neuroblastoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from neural crest cells, remains a significant clinical challenge, particularly in high-risk cases.[1][2] The exploration of novel therapeutic agents is crucial for improving patient outcomes. Nialamide (B1662786) hydrochloride, a monoamine oxidase (MAO) inhibitor, presents a potential area of investigation in neuroblastoma therapy.[3][4] MAO enzymes play a role in neurotransmitter metabolism and have been implicated in the pathophysiology of various neurological and psychiatric disorders. While direct evidence of nialamide hydrochloride's efficacy in neuroblastoma is not yet extensively documented, the overexpression of MAO-A in other cancers, such as glioma, and the anti-tumor effects of MAO-A inhibitors suggest a plausible therapeutic rationale. This document provides detailed application notes and protocols for the investigation of this compound in neuroblastoma cell culture.
Mechanism of Action and Cellular Context
Nialamide is an irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of various monoamines, including neurotransmitters like serotonin, norepinephrine, and dopamine.[3][4] In the context of cancer, particularly neuroblastoma which arises from neural crest cells, the modulation of monoamine levels and related signaling pathways could impact cell proliferation, differentiation, and survival.
Several key signaling pathways are dysregulated in neuroblastoma and represent potential targets for therapeutic intervention. These include the PI3K/AKT/mTOR, RAS-MAPK, and MYCN pathways, which are crucial for cell survival, proliferation, and resistance to therapy.[5] The inhibition of MAO-A has been shown to promote an anti-tumor microenvironment in other cancer types, suggesting a potential indirect mechanism of action.
Data Presentation: Hypothetical Effects of this compound on Neuroblastoma Cells
The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols outlined below. These tables are for illustrative purposes to guide researchers in data presentation.
Table 1: In Vitro Cytotoxicity of this compound in Neuroblastoma Cell Lines
| Cell Line | This compound IC50 (µM) after 72h | Doxorubicin IC50 (µM) after 72h (Positive Control) |
| SH-SY5Y | Data to be determined | Data to be determined |
| SK-N-BE(2) | Data to be determined | Data to be determined |
| IMR-32 | Data to be determined | Data to be determined |
Table 2: Effect of this compound on Apoptosis in SH-SY5Y Cells
| Treatment (48h) | % Annexin V Positive Cells (Early Apoptosis) | % Propidium Iodide Positive Cells (Late Apoptosis/Necrosis) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control (DMSO) | Data to be determined | Data to be determined | 1.0 |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
| Staurosporine (1 µM) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of Neuroblastoma Cell Lines
Objective: To maintain healthy and viable cultures of human neuroblastoma cell lines for subsequent experiments.
Materials:
-
Human neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2), IMR-32)
-
Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-25, T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.
-
Transfer the cell suspension to an appropriately sized cell culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth and morphology daily.
-
Subculture the cells when they reach 80-90% confluency. To do this, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed at a lower density.
Protocol 2: Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of this compound on neuroblastoma cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Neuroblastoma cells
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent as the highest drug concentration) and untreated control wells.
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in neuroblastoma cells.
Materials:
-
Neuroblastoma cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the predetermined IC50 concentration for 24 or 48 hours. Include vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Visualizations
Signaling Pathways in Neuroblastoma and Potential this compound Intervention
Caption: Potential intervention of this compound in neuroblastoma signaling pathways.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound in neuroblastoma cell culture.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroblastoma Cell Lines Are Refractory to Genotoxic Drug-Mediated Induction of Ligands for NK Cell-Activating Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Nialamide | Monoamine Oxidase | Transferase | MAO | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Nialamide Hydrochloride-Induced Hyperkinesis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing nialamide (B1662786) hydrochloride for inducing hyperkinesis in animal models, a critical tool in the study of various neurological and psychiatric disorders. This document outlines the mechanism of action, detailed experimental protocols, and expected quantitative outcomes.
Introduction
Nialamide hydrochloride is a non-selective and irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine (B178648) class. By inhibiting monoamine oxidase (MAO), nialamide prevents the breakdown of key monoamine neurotransmitters, including dopamine (B1211576), serotonin (B10506), and norepinephrine, leading to their accumulation in the synaptic cleft. This neurochemical alteration, particularly the potentiation of dopaminergic and serotonergic signaling in the nucleus accumbens, results in a state of hyperkinesis, characterized by increased locomotor activity and stereotyped behaviors. This induced hyperkinetic state serves as a valuable animal model for studying conditions with similar behavioral phenotypes, such as psychomotor agitation and aspects of neuropsychiatric disorders.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of both MAO-A and MAO-B enzymes. This inhibition leads to a significant increase in the synaptic concentrations of dopamine and serotonin within the nucleus accumbens, a key brain region involved in motor control and reward. The elevated levels of these neurotransmitters lead to enhanced activation of their respective postsynaptic receptors, driving the characteristic hyperkinetic behaviors.
Key Signaling Pathways:
-
Dopaminergic Pathway: Increased dopamine levels in the nucleus accumbens lead to the stimulation of dopamine D1 receptors on medium spiny neurons. This activation triggers a Gs/olf-protein coupled signaling cascade, resulting in the activation of adenylyl cyclase, increased cyclic AMP (cAMP) production, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately modulating neuronal excitability and contributing to hyperlocomotion.[1][2][3][4]
-
Serotonergic Pathway: The accumulation of serotonin in the nucleus accumbens modulates dopaminergic activity, primarily through 5-HT2C receptors. These receptors are thought to have a regulatory role in dopamine-mediated behaviors, including locomotion.[5][6][7][8][9]
Data Presentation
The following tables summarize the expected quantitative effects of this compound on locomotor activity and stereotypy in rodent models. Please note that specific results may vary depending on the animal strain, age, and specific experimental conditions. As direct quantitative dose-response data for nialamide is limited in publicly available literature, the following data for a related psychostimulant (amphetamine) that also induces hyperkinesis via dopaminergic and serotonergic systems is provided as a representative example of expected outcomes.
Table 1: Dose-Response Effect of a Psychostimulant on Locomotor Activity in Mice
| Dose (mg/kg) | Locomotor Activity (Distance Traveled in cm, Mean ± SEM) |
| Saline | 1500 ± 200 |
| 0.2 | 1800 ± 250 |
| 2.5 | 4500 ± 500 |
| 5.0 | 6000 ± 600 |
| 10.0 | 5500 ± 550* |
* Indicates a significant difference from the saline control group (p < 0.01). Data is representative from studies using amphetamine in mice.[10][11]
Table 2: Dose-Response Effect of a Psychostimulant on Stereotypy in Mice
| Dose (mg/kg) | Stereotypy Score (Mean ± SEM) |
| Saline | 0.5 ± 0.1 |
| 0.2 | 0.8 ± 0.2 |
| 2.5 | 2.0 ± 0.3 |
| 5.0 | 3.5 ± 0.4 |
| 10.0 | 4.5 ± 0.5* |
* Indicates a significant difference from the saline control group (p < 0.01). Stereotypy is scored on a scale of 0-6. Data is representative from studies using amphetamine in mice.[10][11][12]
Experimental Protocols
Induction of Hyperkinesis using this compound
This protocol describes the administration of this compound to induce a hyperkinetic state in rodents.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection
-
Appropriate animal handling and restraint devices
Procedure:
-
Preparation of Nialamide Solution:
-
Dissolve this compound in sterile saline to the desired concentration. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of this compound in 10 mL of sterile saline.
-
Ensure the solution is clear and free of particulates. Gentle warming or vortexing may be required to aid dissolution.
-
Prepare fresh solutions on the day of the experiment.
-
-
Animal Preparation:
-
Acclimate the animals to the housing facility for at least one week prior to the experiment.
-
Handle the animals for several days leading up to the experiment to minimize stress-induced behavioral changes.
-
Weigh each animal on the day of the experiment to ensure accurate dosing.
-
-
Nialamide Administration:
-
Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Dosage Range:
-
Mice: 50 - 200 mg/kg
-
Rats: 25 - 100 mg/kg
-
-
The optimal dose should be determined in a pilot study to achieve the desired level of hyperkinesis without inducing significant adverse effects.
-
Administer a corresponding volume of sterile saline to the control group.
-
-
Post-Administration Observation:
-
Place the animals in their respective testing arenas (e.g., open-field box) immediately after injection.
-
Allow a habituation period of 30-60 minutes before starting behavioral recordings, as the onset of hyperkinesis may be delayed.
-
Assessment of Locomotor Activity (Open-Field Test)
The open-field test is a standard method for quantifying general locomotor activity and exploratory behavior.
Materials:
-
Open-field arena (e.g., 40 cm x 40 cm x 30 cm for mice; 100 cm x 100 cm x 40 cm for rats), typically made of a non-reflective material.
-
Video tracking system and software (e.g., EthoVision, ANY-maze).
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Arena Preparation:
-
Clean the open-field arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
-
Ensure the lighting in the testing room is consistent and appropriate for the species being tested (typically low to moderate illumination).
-
-
Testing:
-
Gently place the animal in the center of the open-field arena.
-
Start the video recording and tracking software immediately.
-
Allow the animal to explore the arena for a predetermined period, typically 15-30 minutes.
-
-
Data Analysis:
-
The tracking software will automatically record and analyze various parameters. Key parameters for assessing hyperkinesis include:
-
Total distance traveled (cm): The primary measure of locomotor activity.
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
Time spent in the center zone vs. peripheral zone: Can provide insights into anxiety-like behavior, although hyperkinesis may alter this measure.
-
-
Assessment of Stereotyped Behavior
Stereotypy refers to repetitive, invariant patterns of behavior. This protocol outlines a method for scoring stereotyped behaviors.
Materials:
-
Observation cages (transparent, allowing for a clear view of the animal).
-
Video recording equipment.
-
Stereotypy rating scale (see below).
Procedure:
-
Observation Period:
-
Following nialamide administration, place the animals individually in observation cages.
-
Record the animals' behavior for a set period (e.g., 1-2 hours), typically starting 30-60 minutes post-injection.
-
-
Scoring:
-
A trained observer, blind to the experimental conditions, should score the videos at regular intervals (e.g., every 5 minutes).
-
Use a standardized stereotypy rating scale. A commonly used scale is as follows:
-
0: Asleep or inactive
-
1: Active, but no stereotyped behavior
-
2: Repetitive head movements or sniffing in a restricted area
-
3: Continuous sniffing or licking of the cage walls or floor
-
4: Intermittent biting or gnawing of the cage
-
5: Continuous biting or gnawing of the cage
-
6: Intense, continuous licking, biting, or gnawing of a specific object or part of the cage, often with the animal remaining in one location.[12]
-
-
-
Data Analysis:
-
Calculate the average stereotypy score for each animal over the observation period.
-
Compare the scores between the nialamide-treated and control groups.
-
Mandatory Visualizations
Caption: Mechanism of nialamide-induced hyperkinesis.
Caption: Experimental workflow for assessing hyperkinesis.
Caption: Dopamine D1 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin 5-HT(2C) receptors in nucleus accumbens regulate expression of the hyperlocomotive and discriminative stimulus effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of nucleus accumbens shell GABA receptors on ventral tegmental area intracranial self-stimulation and a potential role for the 5-HT(2C) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective serotonin receptor stimulation of the medial nucleus accumbens causes differential effects on food intake and locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin2C receptors modulate dopamine transmission in the nucleus accumbens independently of dopamine release: behavioral, neurochemical and molecular studies with cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin2C receptors in the nucleus accumbens are involved in enhanced alcohol-drinking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-response analysis of locomotor activity and stereotypy in dopamine D3 receptor mutant mice following acute amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Nialamide Hydrochloride in Human Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nialamide (B1662786) is a monoamine oxidase inhibitor (MAOI) that has been used as an antidepressant. Accurate quantification of nialamide in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note provides a detailed protocol for a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the determination of nialamide hydrochloride in human plasma. The method is based on established principles of bioanalytical method development and validation.[1][2]
Principle
This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of nialamide from plasma components. The sample preparation involves a protein precipitation step to remove interfering macromolecules from the plasma matrix.[3][4][5] An internal standard (IS) is used to ensure accuracy and precision during sample processing and analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Phenelzine sulfate (B86663) or a structurally similar compound)
-
HPLC grade acetonitrile (B52724) and methanol (B129727)
-
Analytical grade formic acid
-
Purified water (e.g., Milli-Q or equivalent)
-
Human plasma (drug-free)
-
Syringe filters (0.22 µm)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient | Isocratic or Gradient (e.g., starting with 20% Acetonitrile, ramping to 80%) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | To be determined by UV scan of nialamide (typically in the range of 230-280 nm) |
| Internal Standard (IS) | To be selected and validated |
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the nialamide stock solution with the mobile phase to create calibration curve (CC) standards at different concentration levels.
-
Internal Standard Working Solution: Dilute the IS stock solution with the mobile phase to a fixed concentration.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (blank, calibration standard, or QC sample) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution and vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[3][5]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Vortex and transfer the solution to an HPLC vial for analysis.
Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[6] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.
-
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in plasma under different storage and processing conditions.
Data Presentation
The following tables summarize representative quantitative data that should be obtained during method validation.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Nialamide | 10 - 2000 | > 0.995 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 30 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 300 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 1500 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) |
| Low | > 70 | > 70 |
| Medium | > 70 | > 70 |
| High | > 70 | > 70 |
Table 4: Stability
| Stability Condition | Duration | Stability (% of initial concentration) |
| Freeze-Thaw | 3 cycles | 85 - 115 |
| Short-Term (Bench-top) | 4 hours | 85 - 115 |
| Long-Term | 30 days at -80 °C | 85 - 115 |
| Post-Preparative | 24 hours in autosampler | 85 - 115 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the quantification of nialamide in plasma.
Caption: Experimental workflow for plasma sample preparation and analysis.
Caption: Logical relationship of bioanalytical method development and validation.
References
- 1. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Effect of Nialamide Hydrochloride on Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The activation of microglia, the resident immune cells of the central nervous system, plays a central role in initiating and propagating the inflammatory cascade. This process involves the release of pro-inflammatory cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO), which can contribute to neuronal damage. Nialamide (B1662786) hydrochloride, a non-selective and irreversible monoamine oxidase (MAO) inhibitor, has been historically used as an antidepressant.[1] Emerging evidence suggests that MAO inhibitors possess neuroprotective and anti-inflammatory properties that are independent of their MAO-inhibiting activity, making them interesting candidates for neuroinflammatory disorders.[2][3]
A derivative of nialamide has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[4][5] Furthermore, nialamide has been observed to reduce the numbers of microglia and astrocytes and decrease TNF-α expression in a mouse model of transient middle cerebral artery occlusion.[2] Nialamide has also been shown to decrease ROS levels in stimulated rat cerebellar granule cells.[3][6] This document provides detailed protocols to assess the potential of nialamide hydrochloride to mitigate neuroinflammation in both in vitro and in vivo models.
Mechanism of Action & Signaling Pathways
This compound's primary mechanism of action is the non-selective inhibition of monoamine oxidases (MAO-A and MAO-B). This inhibition leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[1] The anti-inflammatory effects of MAO inhibitors are thought to be mediated through several mechanisms. By increasing catecholamine levels, they may modulate immune responses through adrenergic and dopaminergic receptor signaling.[2] Additionally, the inhibition of MAO can reduce the production of hydrogen peroxide, a reactive oxygen species and a byproduct of the MAO catalytic cycle, thereby reducing oxidative stress.[2] In the context of neuroinflammation, key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators in microglia.[7][8] The potential of this compound to modulate these pathways is a key area of investigation.
Experimental Protocols
In Vitro Assessment in Microglial Cell Lines (BV-2)
The immortalized murine microglial cell line, BV-2, is a commonly used model to study neuroinflammation.[9][10]
1. Cell Culture and Maintenance:
-
Cell Line: BV-2 murine microglia.
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
2. This compound Preparation:
-
Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO.
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. A vehicle control (water or DMSO) should be used in all experiments.
3. Assessment of Cytotoxicity (MTT Assay):
-
Seed BV-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Determine the non-toxic concentration range of this compound for subsequent experiments.
4. LPS-Induced Neuroinflammation Model:
-
Seed BV-2 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for ELISAs).
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for a specified duration (e.g., 6 hours for RNA analysis, 24 hours for cytokine protein analysis).[11]
-
Include control groups: untreated cells, cells treated with vehicle only, cells treated with LPS and vehicle, and cells treated with this compound only.
5. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Pro-inflammatory Cytokine Levels (ELISA):
-
Gene Expression of Pro-inflammatory Markers (RT-qPCR):
-
Isolate total RNA from the cells after 6 hours of LPS stimulation using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (RT-qPCR) using primers for Tnf-α, Il-6, Il-1β, Nos2 (iNOS), and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
-
Western Blot Analysis for Signaling Pathways:
-
Lyse the cells at various time points after LPS stimulation (e.g., 15, 30, 60 minutes) to analyze the activation of NF-κB and MAPK pathways.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against phosphorylated and total forms of p65 (NF-κB), p38, JNK, and ERK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Reactive Oxygen Species (ROS) Measurement (DCFDA Assay):
-
Pre-treat cells with this compound for 1 hour.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes.
-
Induce oxidative stress with a stimulus like LPS or H₂O₂.
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence plate reader.
-
In Vivo Assessment in an LPS-Induced Neuroinflammation Mouse Model
This model is widely used to study the effects of compounds on systemic inflammation-induced neuroinflammation.[17][18][19][20]
1. Animals:
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., saline) + Saline
-
Group 2: Vehicle control + LPS
-
Group 3: this compound (Dose 1) + LPS
-
Group 4: this compound (Dose 2) + LPS
-
Group 5: this compound (Dose 1) + Saline
3. Dosing and Administration:
-
Administer this compound (e.g., 10 and 50 mg/kg) or vehicle via intraperitoneal (i.p.) or oral gavage (p.o.) administration for a specified number of days prior to the LPS challenge (e.g., 7 days).
-
On the final day of pre-treatment, administer a single i.p. injection of LPS (e.g., 0.5-1 mg/kg) or saline.[21]
4. Behavioral Assessment:
-
Perform behavioral tests (e.g., open field test for locomotor activity, elevated plus maze for anxiety-like behavior) 2-4 hours after the LPS injection to assess sickness behavior.
5. Sample Collection and Analysis:
-
At a designated time point after LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice and collect blood and brain tissue.
-
Serum Cytokine Analysis:
-
Collect blood via cardiac puncture and process to obtain serum.
-
Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
-
Brain Tissue Analysis:
-
Perfuse the animals with ice-cold saline to remove blood from the brain.
-
Dissect the brain and isolate specific regions like the hippocampus and cortex.
-
Immunohistochemistry/Immunofluorescence:
-
Fix one hemisphere in 4% paraformaldehyde and process for paraffin (B1166041) or cryo-sectioning.
-
Perform immunostaining for microglial activation (Iba-1) and astrocyte activation (GFAP).
-
Quantify the number and morphology of activated glial cells.
-
-
RT-qPCR and Western Blot:
-
Homogenize the other hemisphere to extract RNA and protein.
-
Perform RT-qPCR and Western blot analysis as described in the in vitro protocol to measure inflammatory markers and signaling pathway activation.
-
-
Data Presentation
Table 1: In Vitro Assessment of this compound on LPS-Induced Pro-inflammatory Mediator Production in BV-2 Cells
| Treatment Group | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | ||||
| Vehicle + LPS | ||||
| Nialamide (1 µM) + LPS | ||||
| Nialamide (5 µM) + LPS | ||||
| Nialamide (10 µM) + LPS | ||||
| Nialamide (25 µM) + LPS | ||||
| Nialamide (50 µM) + LPS | ||||
| Nialamide (50 µM) |
Data to be presented as mean ± SEM.
Table 2: In Vivo Assessment of this compound on LPS-Induced Neuroinflammation in Mice
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Brain TNF-α mRNA (fold change) | Brain IL-6 mRNA (fold change) | Iba-1 Positive Cells/mm² |
| Vehicle + Saline | |||||
| Vehicle + LPS | |||||
| Nialamide (10 mg/kg) + LPS | |||||
| Nialamide (50 mg/kg) + LPS | |||||
| Nialamide (50 mg/kg) + Saline |
Data to be presented as mean ± SEM.
Conclusion
The provided protocols offer a comprehensive framework for evaluating the anti-neuroinflammatory effects of this compound. By utilizing both in vitro and in vivo models, researchers can elucidate the compound's mechanism of action, its impact on key inflammatory pathways, and its potential as a therapeutic agent for neurodegenerative diseases characterized by a significant neuroinflammatory component. The systematic assessment of dose-response relationships and the analysis of a broad range of inflammatory markers will be crucial in determining the therapeutic window and efficacy of this compound.
References
- 1. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ionizing radiation‑induced modification of nialamide as an anti‑inflammatory agent against lipopolysaccharide‑induced RAW 264.7 and DH82 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionizing radiation‑induced modification of nialamide as an anti‑inflammatory agent against lipopolysaccharide‑induced RAW 264.7 and DH82 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. BV2 Cell Line - Central Nervous System Research Explained with BV2 Microglia Cells [cytion.com]
- 10. accegen.com [accegen.com]
- 11. Characterization of Inflammatory Signals in BV-2 Microglia in Response to Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. biocompare.com [biocompare.com]
- 14. bowdish.ca [bowdish.ca]
- 15. biomatik.com [biomatik.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 18. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. [PDF] LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Application of Nialamide Hydrochloride in Studies of Monoamine Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nialamide (B1662786) hydrochloride is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. By inhibiting both MAO-A and MAO-B isoforms, nialamide effectively increases the synaptic availability of key neurotransmitters, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1] This mechanism of action has made nialamide a valuable pharmacological tool in preclinical research to investigate the role of monoamines in various physiological and pathological processes, particularly in the fields of neuropharmacology, depression, and neurodegenerative diseases.[2][3]
These application notes provide a comprehensive overview of the use of nialamide hydrochloride in monoamine metabolism research. They include detailed experimental protocols for in vivo studies, tissue preparation, and monoamine quantification, as well as a summary of key quantitative data from published studies.
Mechanism of Action
This compound exerts its effects by covalently binding to the flavin adenine (B156593) dinucleotide (FAD) cofactor of both MAO-A and MAO-B, leading to their irreversible inactivation.[1] This inhibition of MAO prevents the breakdown of monoamine neurotransmitters in the presynaptic neuron and in the synaptic cleft.[1]
-
Inhibition of MAO-A: Primarily increases the levels of serotonin and norepinephrine.[1]
-
Inhibition of MAO-B: Primarily increases the levels of dopamine and phenylethylamine.[1]
The resulting elevation of these neurotransmitters enhances serotonergic, noradrenergic, and dopaminergic neurotransmission.
Data Presentation
The following tables summarize quantitative data from in vivo studies using this compound to modulate monoamine metabolism.
Table 1: In Vivo Effects of this compound in Mice
| Dosage (Route) | Animal Model | Observed Effects | Reference |
| 100 mg/kg (i.p.) | Mice | Enhancement of the anticonvulsant effect of Diphenylhydantoin. | [2][3] |
| 100 mg/kg (s.c.) | Female NMRI mice | Enhanced hypermotility. | [3] |
| 200 mg/kg (i.p.) | Mice | Increased motor activity, rectal temperature, and elevated brain levels of 5-HT, NE, and DA. | [2][3][4] |
Table 2: In Vivo Effects of this compound in Other Animal Models
| Dosage (Route) | Animal Model | Observed Effects | Reference |
| 1-10 mg/kg (i.v.) | Reserpine-pretreated pithed cats | Potentiation of the pressor effect of Noradrenaline. | [2][3] |
| 30 mg/kg (i.p.) | Male rats (50g) | Decrease in tyramine (B21549) consumption. | [5] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies (Mouse Model)
1.1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G for intraperitoneal injection)
1.2. Preparation of this compound Solution (Target Concentration: 2 mg/mL):
This formulation is designed to enhance the solubility of nialamide for in vivo administration.[1][2]
-
Prepare a stock solution of this compound in DMSO. For a final concentration of 2 mg/mL in the vehicle mixture, a more concentrated DMSO stock may be required depending on the final volume.
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
For example, to prepare 1 mL of the final solution:
-
Add 100 µL of a 20 mg/mL nialamide in DMSO stock solution.
-
Add 400 µL of PEG300 and vortex thoroughly.
-
Add 50 µL of Tween-80 and vortex thoroughly.
-
Add 450 µL of sterile saline and vortex until the solution is clear.
-
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
It is recommended to prepare the working solution fresh on the day of administration.
1.3. Calculation of Injection Volume:
-
Determine the desired dose in mg/kg (e.g., 200 mg/kg).
-
Weigh the individual mouse to get its body weight in kg.
-
Calculate the total dose for the mouse: Dose (mg) = Body Weight (kg) x Desired Dose (mg/kg).
-
Calculate the injection volume: Injection Volume (mL) = Total Dose (mg) / Concentration of Solution (mg/mL).
1.4. Intraperitoneal (i.p.) Injection Procedure in Mice:
-
Restrain the mouse properly. One common method is to grasp the loose skin over the shoulders and behind the head with the non-dominant hand.
-
Turn the restrained mouse so its abdomen is facing upwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Use a new, sterile needle for each animal.
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.
-
Aspirate slightly by pulling back the plunger to ensure the needle has not entered a blood vessel or organ.
-
If no fluid is aspirated, inject the calculated volume of the nialamide solution.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any adverse reactions.
Protocol 2: Preparation of Brain Tissue for Monoamine Analysis
2.1. Materials:
-
Dissection tools
-
Dry ice
-
Microcentrifuge tubes
-
0.1 M Perchloric acid (HClO4), ice-cold
-
Probe sonicator or tissue homogenizer
-
Refrigerated centrifuge
2.2. Brain Tissue Extraction and Homogenization:
-
Following the desired post-injection time point, euthanize the animal via an approved method (e.g., cervical dislocation or decapitation).
-
Rapidly dissect the brain or specific brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex) on an ice-cold surface.
-
Immediately freeze the tissue samples in microcentrifuge tubes on dry ice. Samples can be stored at -80°C for long-term storage.
-
For homogenization, add approximately 10 volumes of ice-cold 0.1 M perchloric acid to the frozen tissue sample (e.g., for a 100 mg tissue sample, add 1 mL of perchloric acid).
-
Homogenize the tissue immediately using a probe sonicator (e.g., 10 seconds on a low setting) or a mechanical homogenizer until no visible tissue clumps remain. Keep the sample on ice throughout this process to prevent degradation of monoamines.
2.3. Sample Deproteinization:
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the monoamines, and transfer it to a new, clean microcentrifuge tube. Avoid disturbing the protein pellet.
-
The supernatant is now ready for analysis by HPLC or can be stored at -80°C.
Protocol 3: Quantification of Monoamines by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
3.1. Principle:
HPLC separates the different monoamines (norepinephrine, dopamine, and serotonin) and their metabolites based on their physicochemical properties as they pass through a chromatography column. An electrochemical detector then measures the current generated by the oxidation of these compounds, allowing for their sensitive and specific quantification.
3.2. Materials and Instrumentation:
-
HPLC system with a pump, autosampler, and electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (example composition, may require optimization):
-
Phosphate buffer
-
Methanol or acetonitrile
-
Ion-pairing agent (e.g., octanesulfonic acid)
-
EDTA
-
-
Standards for norepinephrine, dopamine, and serotonin of known concentrations
-
Filtration system for the mobile phase (0.22 µm filter)
-
Syringe filters for sample clarification (0.2 µm)
3.3. HPLC-ECD Analysis:
-
Mobile Phase Preparation: Prepare the mobile phase and degas it thoroughly before use to prevent bubbles in the system.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the detector.
-
Standard Curve Generation: Prepare a series of standard solutions containing known concentrations of norepinephrine, dopamine, and serotonin. Inject these standards into the HPLC system to generate a standard curve by plotting peak area against concentration for each analyte.
-
Sample Analysis:
-
Thaw the prepared brain tissue supernatants on ice.
-
Filter the samples through a 0.2 µm syringe filter to remove any remaining particulate matter.
-
Inject a fixed volume (e.g., 20 µL) of the filtered supernatant into the HPLC system.
-
-
Data Analysis:
-
Identify the peaks for norepinephrine, dopamine, and serotonin in the sample chromatogram based on their retention times compared to the standards.
-
Quantify the concentration of each monoamine in the sample by comparing its peak area to the standard curve.
-
Express the results as ng or pg of monoamine per mg of tissue wet weight or per mg of protein.
-
Mandatory Visualizations
Caption: Monoamine metabolism and the inhibitory action of nialamide.
Caption: Experimental workflow for studying monoamine metabolism with nialamide.
Caption: Logical relationship of nialamide's effects on monoamine metabolism.
References
Troubleshooting & Optimization
Navigating Nialamide Hydrochloride Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Nialamide hydrochloride in aqueous solutions. Authored for the scientific community, this guide offers practical solutions, detailed experimental protocols, and a deeper understanding of the compound's physicochemical properties to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
A1: this compound is characterized by low aqueous solubility. Its solubility is reported to be approximately 0.0873 mg/mL in water.[1] At a physiological pH of 7.4, the solubility is even lower, measured at 33.6 µg/mL.[1][2] This limited solubility necessitates the use of formulation strategies to achieve desired concentrations for in vitro and in vivo studies.
Q2: How does pH influence the solubility of this compound?
A2: As a weakly basic compound, the solubility of this compound is highly pH-dependent. In acidic conditions, it exists predominantly in its protonated, more soluble salt form. As the pH increases towards its pKa, the equilibrium shifts towards the less soluble free base, which can lead to precipitation. To maintain solubility, it is crucial to keep the pH of the aqueous solution below the pKa of the compound.
Q3: My this compound precipitated after diluting my DMSO stock solution into a phosphate-buffered saline (PBS). What happened and how can I prevent this?
A3: This phenomenon, often termed "solvent shock," is common when a concentrated stock of a poorly soluble compound in an organic solvent like DMSO is rapidly diluted into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out of solution. To prevent this, consider the following:
-
Step-wise Dilution: Instead of a single large dilution, add the buffer to your DMSO stock in smaller increments with vigorous vortexing between each addition.
-
Co-solvent System: Utilize a co-solvent system for your final solution. A mixture of DMSO, PEG300, and Tween-80 in saline is a common and effective approach.
-
Pre-warming the Buffer: Warming your aqueous buffer to 37°C before adding the DMSO stock can help increase the solubility.
Q4: Can I use cyclodextrins to improve the solubility of this compound?
A4: Yes, cyclodextrins can be an effective strategy. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate the poorly soluble Nialamide molecule, forming an inclusion complex that has enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used for this purpose.
Q5: What is the recommended method for preparing a stock solution of this compound?
A5: For most in vitro applications, a high-concentration stock solution is prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a suitable choice, with a reported solubility of up to 30 mg/mL.[3] For long-term storage, it is advisable to store the DMSO stock solution in aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Q6: How should I prepare this compound for in vivo animal studies?
A6: Direct injection of a DMSO stock solution is generally not recommended due to potential toxicity. A co-solvent formulation is the preferred method for in vivo administration. A commonly used formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. This combination helps to maintain the solubility of this compound upon injection into the bloodstream. It is crucial to prepare these formulations fresh on the day of use.
Quantitative Solubility Data
The following table summarizes the available solubility data for Nialamide and its hydrochloride salt in various solvents.
| Solvent System | Temperature | Solubility | Reference |
| Water | Not Specified | 0.0873 mg/mL | |
| Water (pH 7.4) | Not Specified | 33.6 µg/mL | [1][2] |
| Methanol | Not Specified | Soluble up to 10 mg/mL | |
| DMSO | Not Specified | 30 mg/mL | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Not Specified | ≥ 2.5 mg/mL | [4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL | [4] |
| 10% DMSO + 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL | [4] |
Note: The distinction between Nialamide free base and this compound is not always specified in the available literature. Generally, the hydrochloride salt will exhibit higher aqueous solubility in acidic to neutral pH compared to the free base.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for in vitro use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Warming bath (optional, set to 37°C)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 30 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for a few minutes, followed by vortexing.
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Administration
Objective: To prepare a clear, injectable solution of this compound suitable for animal studies.
Materials:
-
This compound
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1 (e.g., at 25 mg/mL).
-
To prepare 1 mL of the final formulation (for a target concentration of 2.5 mg/mL), follow these steps sequentially: a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex again until the solution is homogeneous. d. Add 450 µL of sterile saline to the mixture and vortex thoroughly to obtain a clear solution.
-
Visually inspect the final formulation for any signs of precipitation.
-
This formulation should be prepared fresh before each use.
Protocol 3: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of this compound with enhanced solubility using HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous vehicle (e.g., 10% w/v in water). Stir until the HP-β-CD is fully dissolved.
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
After the equilibration period, centrifuge the suspension at high speed to pellet the undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Visualizing Mechanisms and Workflows
Nialamide's Mechanism of Action: MAO Inhibition
Nialamide is a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters in the presynaptic neuron. By inhibiting MAO-A and MAO-B, Nialamide increases the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the synaptic cleft, leading to its antidepressant effects.
Caption: Nialamide inhibits MAO-A and MAO-B, increasing neurotransmitter availability.
Experimental Workflow for Troubleshooting Solubility Issues
A systematic approach is crucial when encountering solubility problems with this compound. The following workflow outlines a logical progression from initial assessment to the implementation of solubility enhancement techniques.
Caption: A logical workflow for addressing this compound solubility challenges.
Logical Relationship for Co-Solvent Formulation
The preparation of a co-solvent formulation involves a sequential addition of components to maintain the solubility of this compound. This diagram illustrates the relationship and order of addition.
Caption: Sequential steps for preparing a this compound co-solvent formulation.
References
Nialamide Hydrochloride in DMSO: A Technical Guide to Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability, storage, and handling of Nialamide hydrochloride stock solutions in dimethyl sulfoxide (B87167) (DMSO). Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO stock solutions?
A1: For optimal stability, this compound stock solutions prepared in DMSO should be stored at low temperatures. Based on general recommendations for small molecules in DMSO, the following storage conditions are advised:
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 year |
| -80°C | Up to 2 years |
To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes immediately after preparation.
Q2: What is the solubility of this compound in DMSO?
A2: this compound exhibits good solubility in DMSO. While exact values can vary, it is generally possible to prepare stock solutions at concentrations of 10 mM or higher. If you encounter solubility issues, gentle warming (e.g., 37°C) and vortexing or sonication can aid in dissolution.[1]
Q3: My this compound solution in DMSO appears cloudy or has precipitated after storage. What should I do?
A3: Cloudiness or precipitation in your DMSO stock solution upon storage, particularly after a freeze-thaw cycle, can indicate that the compound has come out of solution. Before use, it is crucial to ensure the compound is fully redissolved. Gently warm the vial to 37°C and vortex thoroughly. If the precipitate does not dissolve, the concentration of your stock solution may be lower than intended, and it is advisable to prepare a fresh solution.
Q4: Can I store my this compound DMSO stock solution at room temperature?
A4: Storing this compound in DMSO at room temperature is not recommended. Studies on other small molecules, such as 2-aminothiazoles, have shown that significant degradation can occur in DMSO at room temperature over a matter of days or weeks.[2] To ensure the integrity of your compound, always store stock solutions at -20°C or -80°C.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials (amber glass or polypropylene)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM solution. The molecular weight of this compound is 334.80 g/mol .
-
Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Warming/Sonication (if necessary): If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate the vial for 5-10 minutes.[1]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessing the Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of this compound in DMSO over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Objective: To quantify the percentage of this compound remaining in a DMSO stock solution under specific storage conditions over a set period.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM) as described in Protocol 1.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the stock solution. Prepare this sample for HPLC-MS analysis by diluting it to a suitable concentration (e.g., 1 µM) with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This sample will serve as the baseline for 100% compound integrity.
-
Storage: Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C and -80°C).
-
Time Points: At designated time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Sample Preparation for Analysis: Allow the thawed aliquot to come to room temperature. Prepare the sample for HPLC-MS analysis in the same manner as the T=0 sample.
-
HPLC-MS Analysis: Analyze the samples using a validated LC-MS method capable of separating Nialamide from potential degradants.
-
Data Analysis:
-
Determine the peak area of the this compound parent ion in the chromatogram for each time point.
-
Calculate the percentage of this compound remaining at each time point (Tx) relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
-
Data Presentation: Summarize the quantitative data in a table and plot the percentage of remaining compound against time for each storage condition.
Visualizations
Caption: Experimental workflow for assessing this compound stability in DMSO.
References
Preventing degradation of nialamide hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of nialamide (B1662786) hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is nialamide hydrochloride and what are its key chemical features?
This compound is the hydrochloride salt of nialamide, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) that belongs to the hydrazine (B178648) class of compounds.[1] Its chemical structure includes a hydrazine moiety, an amide linkage, and a pyridine (B92270) ring.[][3] The presence of the hydrazine group is primarily responsible for its MAO inhibitory activity and also makes the molecule susceptible to certain degradation pathways.[]
Q2: What are the primary factors that can cause the degradation of this compound in experimental settings?
Based on the chemistry of its functional groups, particularly the hydrazine moiety, this compound is potentially susceptible to degradation under the following conditions:
-
Oxidation: Hydrazine derivatives are known to be sensitive to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, and trace metal ions.[4]
-
Hydrolysis: The amide and hydrazide functional groups in nialamide can be susceptible to hydrolysis, especially under acidic or alkaline conditions.[5]
-
Photolysis: Exposure to light, particularly UV radiation, can potentially lead to the degradation of molecules with aromatic rings and reactive functional groups like hydrazines.[6]
-
High Temperatures: Elevated temperatures can accelerate the rate of all chemical degradation reactions.[7][8]
Q3: How should I store this compound powder and its solutions to ensure stability?
For optimal stability, adhere to the following storage recommendations:
| Form | Storage Condition | Rationale |
| Solid Powder | Store in a tightly sealed, opaque container at -20°C. | Protects from light, moisture, and air (oxygen). Low temperature minimizes thermal degradation. |
| Stock Solutions | Prepare fresh solutions for each experiment whenever possible. If storage is necessary, aliquot into small, single-use vials, purge with an inert gas (e.g., nitrogen or argon), and store at -80°C in the dark. | Minimizes exposure to air and light. Prevents repeated freeze-thaw cycles. Inert gas displaces oxygen. |
Troubleshooting Guide: Degradation of this compound
This guide will help you identify and resolve common issues related to the degradation of this compound in your experiments.
Problem: I am observing a loss of this compound potency or the appearance of unknown peaks in my chromatograms.
This is a common indicator of degradation. Use the following flowchart to troubleshoot the potential causes.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol is designed to minimize degradation during solution preparation and short-term storage.
-
Solvent Deoxygenation:
-
Take a suitable volume of your chosen solvent (e.g., water, PBS, DMSO).
-
Sparge the solvent with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen.
-
-
Weighing and Dissolution:
-
Weigh the required amount of this compound powder in a fume hood.
-
Promptly dissolve the powder in the deoxygenated solvent in an amber glass vial to protect it from light.
-
-
pH Adjustment (if using aqueous buffers):
-
Hydrazine compounds are generally more stable in slightly acidic conditions.[9] If compatible with your experiment, adjust the pH of the buffer to a range of 6.0-6.5.
-
-
Addition of a Chelating Agent (Optional):
-
To mitigate potential metal-catalyzed oxidation, consider adding a small amount of a chelating agent like EDTA to a final concentration of 0.1 mM.
-
-
Storage:
-
If not for immediate use, filter the solution through a 0.22 µm syringe filter into sterile, amber cryovials.
-
Purge the headspace of each vial with inert gas before sealing.
-
Store at -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 6.0 with acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (a starting point could be around 260 nm based on the pyridine ring).
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
Method Development Notes: The gradient should be optimized to ensure the elution of more polar degradation products (which would appear earlier) and less polar ones, separate from the main nialamide peak. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm that the nialamide peak is not co-eluting with any degradation products.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on the reactivity of its functional groups.
References
- 1. Nialamide - Wikipedia [en.wikipedia.org]
- 3. Nialamide 95 51-12-7 [sigmaaldrich.com]
- 4. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3113971A - Method for the hydrolysis of hydrazones - Google Patents [patents.google.com]
- 6. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Nialamide Hydrochloride Interference with Fluorescent-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome potential interference caused by nialamide (B1662786) hydrochloride in fluorescence-based assays. By following a systematic approach, you can ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is nialamide hydrochloride and what is its primary mechanism of action?
This compound is a non-selective and irreversible monoamine oxidase inhibitor (MAOI) that belongs to the hydrazine (B178648) class of drugs. It was formerly used as an antidepressant.[1] Its primary mechanism of action is to inhibit both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). This inhibition prevents the breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine, leading to their increased availability in the synapse.[2] Beyond MAO inhibition, some studies suggest it may also have anti-inflammatory properties and the ability to regulate reactive oxygen species (ROS).[2][3]
Q2: Why might this compound interfere with my fluorescence-based assay?
Like many small organic molecules, this compound has the potential to interfere with fluorescence-based assays through several common mechanisms:[4][5][6]
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit its own fluorescence at the emission wavelength of the assay, leading to a false-positive signal.[7][8]
-
Fluorescence Quenching: this compound might interact with the fluorescent probe used in the assay, causing a decrease in the fluorescence signal. This could be misinterpreted as a biological effect.[4][7]
-
Inner Filter Effect: The compound may absorb light at the excitation or emission wavelengths of your fluorophore. This absorption reduces the amount of light that reaches the fluorophore and the amount of emitted light that reaches the detector, resulting in a lower signal.[4][5][7]
Q3: What are the initial steps to determine if this compound is interfering with my assay?
The first and most critical step is to run a set of control experiments.[7] A "compound-only" control is essential. This involves running the assay with this compound in the assay buffer but without the fluorescent probe or other key biological components (e.g., enzymes, cells). Any signal detected in this control is likely due to the autofluorescence of this compound.[7] Additionally, comparing the signal of your fluorescent probe with and without this compound (in the absence of the biological target) can help indicate potential quenching or inner filter effects.[7]
Troubleshooting Guide
If you suspect this compound is interfering with your assay, follow this step-by-step guide to diagnose the issue and implement mitigation strategies.
Diagram: Troubleshooting Workflow for Fluorescence Interference
Caption: A workflow for diagnosing and mitigating fluorescence interference.
Step 1: Perform Control Experiments
To identify the nature of the interference, perform the following control experiments.
Experimental Protocol: Control Experiments for Interference Assessment
-
Prepare a concentration gradient of this compound in your assay buffer.
-
Set up the following conditions in a multi-well plate:
-
Buffer Only: Assay buffer alone.
-
Compound-Only: this compound at various concentrations in assay buffer.
-
Probe Only: Your fluorescent probe at the assay concentration in buffer.
-
Probe + Compound: Your fluorescent probe with the this compound concentration gradient.
-
-
Incubate the plate under the same conditions as your main experiment (time, temperature).
-
Read the fluorescence at the excitation and emission wavelengths of your assay.
-
(Optional but Recommended) Perform an absorbance scan of this compound across a range of wavelengths (e.g., 200-800 nm) to identify its absorbance peaks.
Step 2: Analyze the Data and Diagnose the Interference
Use the data from your control experiments to determine the type of interference.
Table 1: Data Analysis for Interference Diagnosis
| Control Experiment | Observation | Likely Cause of Interference |
| Compound-Only | Signal increases with this compound concentration. | Autofluorescence |
| Probe + Compound | Signal is significantly lower than "Probe Only" control. | Fluorescence Quenching or Inner Filter Effect |
| Absorbance Scan | This compound has a significant absorbance peak that overlaps with the excitation or emission wavelength of your fluorophore. | Inner Filter Effect |
Diagram: Mechanisms of Fluorescence Assay Interference
Caption: Mechanisms of small molecule interference in fluorescence assays.
Step 3: Implement Mitigation Strategies
Based on your diagnosis, choose the appropriate mitigation strategy.
Table 2: Mitigation Strategies for Fluorescence Interference
| Interference Type | Mitigation Strategy | Description |
| Autofluorescence | Subtract Background: Subtract the signal from the "Compound-Only" control from your experimental wells. | This is a simple correction but assumes the autofluorescence is not affected by other assay components.[7] |
| Use a Red-Shifted Fluorophore: Shift to a fluorophore with excitation and emission wavelengths in the far-red spectrum (e.g., Cy5), as small molecules are less likely to fluoresce at longer wavelengths.[9] | This is often a very effective strategy to avoid interference. | |
| Quenching / Inner Filter Effect | Lower Compound Concentration: If your assay sensitivity allows, use a lower concentration of this compound.[7] | The effect of quenching and inner filtering is often concentration-dependent. |
| Change Fluorophore: Use a different fluorescent probe that may be less susceptible to quenching by this compound.[7] | ||
| Correct for Inner Filter Effect: If you have absorbance data, you can use established formulas to mathematically correct for the inner filter effect.[7] | This requires additional measurements and calculations. | |
| All Types | Use an Orthogonal Assay: Confirm your findings using a non-fluorescence-based detection method, such as luminescence, absorbance at a different wavelength, or a radioactive assay.[5][7] | This is the most robust way to validate your results. |
Data Presentation Tables
Use the following tables to record your experimental data.
Table 3: this compound Autofluorescence Assessment
| Nialamide HCl (µM) | Fluorescence Intensity (RFU) |
| 0 | |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 4: this compound Quenching Assessment
| Nialamide HCl (µM) | Fluorescence Intensity of Probe (RFU) | % Quenching |
| 0 | 0% | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Nialamide Signaling Pathway
As an MAO inhibitor, nialamide impacts monoaminergic signaling pathways.
Diagram: Nialamide's Effect on Monoaminergic Synapse
Caption: Nialamide inhibits MAO, increasing neurotransmitter levels.
References
- 1. Nialamide - Wikipedia [en.wikipedia.org]
- 2. Nialamide | 51-12-7 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in nialamide hydrochloride studies
This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with nialamide (B1662786) hydrochloride. The information is designed to address common challenges and inconsistencies encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to inconsistent or unexpected results in nialamide hydrochloride studies.
Q1: My in vitro MAO inhibition assay is showing high variability in IC₅₀ values. What are the common causes?
A1: Inconsistent IC₅₀ values for this compound can stem from several factors related to assay conditions and compound handling:
-
Compound Stability: Nialamide, as a hydrazine (B178648) derivative, can be unstable in solution. Prepare stock solutions fresh in an appropriate solvent like DMSO and store them at -80°C for long-term use.[1] For aqueous working solutions, prepare them immediately before the experiment. Hydrazine derivatives are generally more stable in acidic conditions and can be susceptible to oxidation in neutral or alkaline solutions exposed to air.[2]
-
Incubation Time: Nialamide is an irreversible inhibitor.[3] This means it forms a covalent bond with the MAO enzyme, and its inhibitory effect is time-dependent. Ensure your pre-incubation time (enzyme with inhibitor before adding substrate) is consistent across all experiments. A short or variable pre-incubation can lead to seemingly higher (less potent) IC₅₀ values.
-
Enzyme and Substrate Quality: The source and purity of the recombinant MAO-A and MAO-B enzymes can affect results. Use a consistent lot number and handle the enzyme according to the manufacturer's instructions. Similarly, ensure the substrate (e.g., kynuramine) is of high purity and has not degraded.
-
Assay Interference: Test compounds can interfere with fluorometric or colorimetric detection methods. Always run controls to check for intrinsic fluorescence/absorbance of nialamide at the assay wavelengths and for fluorescence quenching.
Q2: I am not observing the expected antidepressant-like effects in my animal model (e.g., Forced Swim Test). Why might this be?
A2: A lack of in vivo efficacy can be due to pharmacological, procedural, or animal-specific factors:
-
Dosing and Administration: Ensure the dose is appropriate. Preclinical studies in mice have used doses ranging from 100-200 mg/kg (i.p.) to elicit behavioral and neurochemical changes.[4] The route of administration (e.g., intraperitoneal, subcutaneous) and the vehicle used for dissolution can significantly impact bioavailability.
-
Treatment Duration: As an irreversible MAOI, the full pharmacological effect of nialamide may take time to manifest as new enzyme synthesis is required to restore MAO activity. Acute (single-dose) administration may not produce the same effects as chronic treatment. Consider a multi-day dosing regimen.
-
Animal Strain and Handling: Different strains of mice or rats can exhibit varying baseline behaviors in tests like the Forced Swim Test (FST) and may respond differently to antidepressants.[5] Ensure consistent animal handling and acclimatization periods to reduce stress-induced variability.
-
Procedural Details: The specifics of the behavioral test are critical. For the FST, factors like water temperature and cylinder dimensions must be strictly controlled.[6]
Q3: My this compound solution appears discolored or has precipitated. Is it still usable?
A3: Discoloration (e.g., a yellow tint) can indicate oxidation of the hydrazine moiety, which may reduce the compound's potency.[2] Precipitation suggests that the compound has fallen out of solution, which will lead to inaccurate dosing. Do not use discolored or precipitated solutions. To prevent this:
-
Proper Dissolution: For in vivo use, nialamide can be dissolved in vehicles like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Sonication may aid dissolution.
-
pH of Solution: Hydrazine derivatives are typically more stable in acidic solutions. While specific data for nialamide is limited, a slightly acidic pH (e.g., pH 3-5) may improve stability.
-
Storage: Prepare aqueous solutions fresh on the day of use.[2] Protect stock and working solutions from light and store them appropriately (powder at -20°C, DMSO stock at -80°C).[1]
Data Presentation
Quantitative data for MAO inhibitors can vary based on experimental conditions. The following tables provide reference values and highlight the non-selective nature of nialamide.
Table 1: Representative Inhibitory Profile of Nialamide
| Target | IC₅₀ Range (µM) | Inhibition Type | Notes |
| MAO-A | Expected in the low micromolar to nanomolar range | Irreversible, Non-selective | Potency is highly dependent on pre-incubation time and assay conditions. |
| MAO-B | Expected in the low micromolar to nanomolar range | Irreversible, Non-selective | Similar potency to MAO-A is expected, confirming its non-selective profile. |
Note: Specific IC₅₀ values for nialamide are not consistently reported across literature. Values are inferred from its classification as a potent, non-selective hydrazine MAOI.
Table 2: Common Dosing in Preclinical Rodent Models
| Species | Dose Range (mg/kg) | Route | Observed Effect | Reference |
| Mouse | 100 | i.p. | Enhances anticonvulsant effect of Diphenylhydantoin. | [4] |
| Mouse | 200 | i.p. | Induces increased motor activity and elevates brain 5-HT, NA, and dopamine (B1211576) levels. | [4] |
| Mouse | 100 | s.c. | Enhances hypermotility. | [4] |
Experimental Protocols & Methodologies
1. Protocol: In Vitro MAO-A/B Inhibition Assay (Fluorometric)
This protocol is adapted from standard methods using kynuramine (B1673886) as a substrate, which is converted to the fluorescent product 4-hydroxyquinoline.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Substrate: Kynuramine dihydrobromide
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
Stopping Solution: 2 N NaOH
-
96-well black, flat-bottom microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 100 µM to 1 nM) of nialamide in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare working solutions of positive controls and the kynuramine substrate (e.g., 1 mM) in Assay Buffer.
-
Dilute MAO-A and MAO-B enzymes to a working concentration in Assay Buffer (determine optimal concentration empirically).
-
-
Assay Plate Setup (in duplicate or triplicate):
-
Blank Wells: 190 µL Assay Buffer + 10 µL Substrate.
-
Control Wells (100% Activity): 170 µL Assay Buffer + 20 µL Enzyme.
-
Test Compound Wells: 150 µL Assay Buffer + 20 µL Enzyme + 20 µL of nialamide dilution.
-
Positive Control Wells: 150 µL Assay Buffer + 20 µL Enzyme + 20 µL of positive control dilution.
-
-
Pre-incubation:
-
Mix the plate gently.
-
Pre-incubate the plate at 37°C for 15 minutes to allow nialamide (an irreversible inhibitor) to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of the kynuramine working solution to all wells except the blanks. The final volume should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Reaction Termination & Measurement:
-
Stop the reaction by adding 50 µL of 2 N NaOH to each well.
-
Read the fluorescence on a plate reader at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition for each nialamide concentration relative to the control wells (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
2. Protocol: In Vivo Forced Swim Test (FST) in Mice
This protocol is a standard primary screening test for antidepressant activity.[5][7]
Materials:
-
This compound
-
Vehicle (e.g., Saline with 0.5% Tween-80)
-
Glass cylinder (e.g., 25 cm high, 10 cm diameter)
-
Water bath to maintain water temperature
-
Video recording equipment (optional, for later scoring)
Procedure:
-
Animal Acclimatization:
-
House mice in the testing room for at least 1-2 hours before the experiment begins.
-
-
Drug Administration:
-
Prepare a solution of this compound in the chosen vehicle.
-
Administer nialamide (e.g., 100-200 mg/kg) or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test.
-
-
Forced Swim Test:
-
Fill the glass cylinder with water (23-25°C) to a depth of 15 cm, such that the mouse cannot touch the bottom with its tail or paws.
-
Gently place one mouse into the cylinder.
-
The test duration is typically 6 minutes.
-
An observer, blind to the treatment groups, should record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
-
Post-Test:
-
After 6 minutes, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
-
Data Analysis:
-
Compare the mean duration of immobility between the nialamide-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in immobility time is indicative of antidepressant-like activity.
-
Visualizations
Mechanism of Action & Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key concepts in nialamide research.
References
- 1. Nialamide | Monoamine Oxidase | Transferase | MAO | TargetMol [targetmol.com]
- 2. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nialamide | 51-12-7 | Benchchem [benchchem.com]
- 4. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
Technical Support Center: Managing Hepatotoxicity of Nialamide Hydrochloride in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential hepatotoxicity of nialamide (B1662786) hydrochloride in animal studies. Given that nialamide was withdrawn from the market due to hepatotoxicity and specific research on its liver injury in animal models is limited, this guide draws upon information from related hydrazine-derivative monoamine oxidase inhibitors (MAOIs), such as iproniazid (B1672159) and phenelzine, as well as general principles of drug-induced liver injury (DILI) assessment.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the known hepatotoxic potential of nialamide hydrochloride?
A1: Nialamide is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine (B178648) class that was withdrawn from the market due to the risk of hepatotoxicity.[1] Like other hydrazine-derivative MAOIs such as iproniazid and phenelzine, nialamide is associated with a risk of liver injury.[2][3][4][5][6] The liver damage is often idiosyncratic and presents as a hepatocellular pattern of injury.[5][7]
Q2: What is the likely mechanism of nialamide-induced hepatotoxicity?
A2: The precise mechanism for nialamide is not well-documented. However, based on related compounds like iproniazid, the hepatotoxicity is likely mediated by the formation of a reactive metabolite.[2][8] For iproniazid, the toxic metabolite is thought to be isopropylhydrazine, which is formed via hydrolysis of the parent compound.[8] This reactive metabolite can then covalently bind to liver macromolecules, leading to cellular stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[8] Cytochrome P450 (CYP450) enzymes are involved in this bioactivation process.[8]
Q3: Which animal model is most appropriate for studying nialamide hepatotoxicity?
A3: While a specific model for nialamide has not been established, rats have been successfully used to model the hepatotoxicity of the related MAOI, iproniazid.[8] Fischer 344 rats are a common strain for studying age-related differences in drug toxicity.[9] The choice of animal model should be based on the specific research question and the metabolic profile of the species in relation to nialamide. A pilot study to determine the susceptibility of the chosen strain is recommended.
Q4: What are the key biochemical markers to assess nialamide-induced liver injury?
A4: To assess hepatocellular injury, the primary biochemical markers to measure in serum are Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[5][7] For cholestatic injury, Alkaline Phosphatase (ALP) and Total Bilirubin (TBIL) are important.[7] A comprehensive panel is recommended to characterize the type of liver injury.
Q5: What histopathological findings are expected with nialamide-induced hepatotoxicity?
A5: Based on the hepatocellular injury pattern observed with other MAOIs, expected histopathological findings in the liver would include centrilobular necrosis, inflammatory cell infiltration, and apoptosis of hepatocytes.[5][7] In more severe cases, bridging necrosis may be observed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality in the nialamide-treated group | - Dose is too high: Nialamide's toxicity can be dose-dependent. - Rapid administration: Bolus injections can lead to acute systemic toxicity. - Animal health status: Underlying health issues can increase susceptibility. | - Conduct a dose-ranging study: Start with a low dose and titrate up to find a dose that induces hepatotoxicity without causing excessive mortality. - Optimize administration: Consider oral gavage or a slower rate of intraperitoneal injection. - Health screening: Ensure animals are healthy and properly acclimatized before the study. |
| High variability in liver enzyme levels | - Genetic variability: Outbred stocks of animals can have significant genetic differences. - Inconsistent drug administration: Variations in dosing technique. - Differences in metabolism: Individual variations in CYP450 enzyme activity. | - Use inbred strains: Employing inbred strains of rodents can reduce genetic variability. - Standardize procedures: Ensure all personnel are well-trained in the administration technique. - CYP450 induction: To standardize metabolic activation, consider pre-treating animals with a CYP450 inducer like phenobarbital, which has been shown to potentiate iproniazid-induced necrosis.[8] |
| No significant elevation in liver enzymes despite histopathological changes | - Timing of blood collection: Enzyme levels may have peaked and returned to near-baseline levels. - Type of injury: Some forms of liver injury, like steatosis, may not cause dramatic enzyme elevations.[9] | - Conduct a time-course study: Collect blood samples at multiple time points after nialamide administration to capture the peak enzyme levels. - Comprehensive assessment: Correlate biochemical data with detailed histopathological analysis. |
| Difficulty in distinguishing nialamide-induced injury from other causes | - Confounding infections or contaminants. - Vehicle-related toxicity. | - Maintain a clean facility and use specific pathogen-free (SPF) animals. - Include a vehicle-only control group in the experimental design. |
Experimental Protocols
Induction of Hepatotoxicity in Rats (Generalized Protocol)
This protocol is a generalized guideline and should be optimized for this compound based on pilot studies.
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping:
-
Group 1: Control (Vehicle only, e.g., saline or 0.5% carboxymethylcellulose).
-
Group 2: this compound (dissolved in vehicle).
-
(Optional) Group 3: Positive Control (e.g., Acetaminophen, 500 mg/kg).
-
(Optional) Group 4: Test compound + this compound.
-
-
Dosing:
-
Administer this compound via oral gavage or intraperitoneal injection.
-
The dose should be determined from a pilot dose-response study. For a starting point, refer to literature on related MAOIs, keeping in mind their different potencies.
-
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in body weight) daily.
-
-
Sample Collection:
-
At the end of the study period (e.g., 24, 48, or 72 hours post-dose), anesthetize the animals.
-
Collect blood via cardiac puncture for serum biochemistry.
-
Perfuse the liver with saline and collect liver tissue for histopathology and analysis of oxidative stress markers.
-
Biochemical Analysis of Liver Function
The following table summarizes key serum biomarkers for assessing liver function.
| Parameter | Abbreviation | Indication of Injury | Typical Units |
| Alanine Aminotransferase | ALT | Hepatocellular Injury | U/L |
| Aspartate Aminotransferase | AST | Hepatocellular Injury | U/L |
| Alkaline Phosphatase | ALP | Cholestatic Injury | U/L |
| Total Bilirubin | TBIL | Cholestatic/Hepatocellular Injury | mg/dL |
| Gamma-Glutamyl Transferase | GGT | Cholestatic Injury | U/L |
Histopathological Examination
-
Fixation: Fix liver tissue samples in 10% neutral buffered formalin.
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment. Special stains like Masson's trichrome can be used to assess fibrosis if chronic injury is being studied.
-
Evaluation: A board-certified veterinary pathologist should blindly score the slides for the degree of necrosis, inflammation, steatosis, and any other abnormalities.
Visualizations
Caption: Proposed pathway for nialamide-induced hepatotoxicity.
Caption: General workflow for an animal study of hepatotoxicity.
References
- 1. Nialamide - Wikipedia [en.wikipedia.org]
- 2. Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-induced liver injury: a review for clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenelzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antidepressant-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Hepatotoxicity and metabolism of iproniazid and isopropylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of ageing on isoniazid pharmacokinetics and hepatotoxicity in Fischer 344 rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Nialamide Hydrochloride
Welcome to the technical support center for forced degradation studies of nialamide (B1662786) hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. The aim is to assist you in designing and executing robust forced degradation studies to understand the stability of nialamide hydrochloride and develop stability-indicating analytical methods.
Troubleshooting Guides
This section addresses common issues encountered during forced degradation experiments for this compound.
| Problem | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions (e.g., acid/base concentration, temperature, duration) are too mild. | Increase the severity of the stress conditions incrementally. For example, move from 0.1 M HCl to 1 M HCl, or increase the temperature in 10°C increments.[1][2][3] Consider extending the exposure time. |
| This compound is highly stable under the tested conditions. | While possible, it is crucial to ensure a range of rigorous conditions have been applied before concluding intrinsic stability. | |
| Excessive degradation (e.g., >30%) or precipitation of the drug substance. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.[1] For poorly soluble drugs, consider the use of a co-solvent.[2] |
| The degradation product is insoluble in the stress medium. | Analyze the precipitate separately if possible. Adjust the solvent system to maintain the solubility of both the parent drug and its degradants. | |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. Given the structure of nialamide, a reverse-phase HPLC method is a good starting point.[4] Adjusting the pH of the mobile phase can improve the peak shape of ionizable compounds. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Co-elution of degradation products. | Modify the gradient, mobile phase composition, or try a different column chemistry to improve separation. | |
| Inconsistent or non-reproducible results. | Variability in experimental conditions. | Ensure precise control over temperature, concentration of reagents, and timing. Use calibrated equipment. |
| Sample preparation issues. | Standardize the sample preparation procedure, including quenching of the degradation reaction at specific time points. | |
| Mass balance issues (sum of parent drug and degradants is not close to 100%). | Non-chromophoric degradation products. | Use a mass-sensitive detector (e.g., LC-MS) in addition to a UV detector to identify and quantify non-UV active degradants.[5] |
| Formation of volatile degradants. | Consider using gas chromatography (GC) for the analysis of volatile degradation products.[5] | |
| Adsorption of drug or degradants onto container surfaces. | Use inert container materials and check for recovery. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for forced degradation of this compound?
A1: As a starting point, the following conditions, derived from general ICH guidelines, are recommended. The goal is to achieve 1% to 30% degradation of the drug substance.[1]
| Stress Condition | Reagent/Condition | Initial Recommended Parameters |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Reflux at 60°C for 30 minutes.[1] |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Reflux at 60°C for 30 minutes.[1] |
| Oxidative Degradation | 3% Hydrogen Peroxide (H₂O₂) | Store at room temperature for 24 hours. |
| Thermal Degradation | Dry Heat | 70°C for 48 hours. |
| Photolytic Degradation | UV and Visible Light | Expose to a minimum of 1.2 million lux hours and 200 watt hours/m².[1] |
Note: These are starting points and may need to be adjusted based on the observed degradation.
Q2: How do I develop a stability-indicating HPLC method for this compound and its degradation products?
A2: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[6][7] The development generally follows these steps:
-
Generate Degraded Samples: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to produce the potential degradation products.[8][9]
-
Select an Appropriate HPLC System: A reverse-phase HPLC (RP-HPLC) with a C18 column is a common starting point for molecules like nialamide.[4] A PDA (Photodiode Array) detector is useful for assessing peak purity.
-
Method Development and Optimization:
-
Mobile Phase Selection: Start with a simple mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).
-
pH Adjustment: The pH of the mobile phase is critical for controlling the retention and peak shape of ionizable compounds. Experiment with a pH range around the pKa values of nialamide.
-
Gradient Elution: A gradient elution is often necessary to separate the parent drug from a range of degradation products with different polarities.
-
Column Temperature: Controlling the column temperature can improve peak shape and resolution.
-
-
Method Validation: Once the method is optimized, it must be validated according to ICH guidelines (Q2(R1)). Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[7]
Q3: What are the likely degradation pathways for this compound?
A3: Without specific experimental data, we can hypothesize potential degradation pathways based on the structure of nialamide, which contains amide and hydrazine (B178648) functional groups. Hydrolysis is a common degradation pathway for compounds with these groups.[10]
-
Hydrolysis: The amide and hydrazide bonds in nialamide are susceptible to hydrolysis under acidic or basic conditions. This could lead to the cleavage of the molecule, forming isonicotinic acid and other related compounds.
-
Oxidation: The hydrazine moiety is also prone to oxidation, which could lead to the formation of various oxidative degradation products.
The following diagram illustrates a hypothetical degradation pathway for nialamide under hydrolytic conditions.
Caption: Hypothetical hydrolytic degradation pathway of nialamide.
Q4: How should I structure my experimental workflow for a forced degradation study?
A4: A systematic workflow is crucial for obtaining reliable and meaningful data. The following diagram outlines a typical workflow for a forced degradation study.
Caption: Experimental workflow for forced degradation studies.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. ajpsonline.com [ajpsonline.com]
- 5. ijmr.net.in [ijmr.net.in]
- 6. ijcrt.org [ijcrt.org]
- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 8. biomedres.us [biomedres.us]
- 9. ijsdr.org [ijsdr.org]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: Analysis of Nialamide Hydrochloride Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying degradation products of nialamide (B1662786) hydrochloride. The information is presented in a question-and-answer format to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Where should I start when investigating the degradation of nialamide hydrochloride?
A1: The first step is to perform forced degradation (stress testing) studies.[1][2][3] These studies intentionally expose this compound to various stress conditions to generate potential degradation products.[2][3] This will help in understanding the degradation pathways and developing a stability-indicating analytical method.[3][4]
Q2: What are the typical stress conditions for forced degradation studies?
A2: According to ICH guidelines, the recommended stress conditions include hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress.[4][5][6] It is crucial to use a concentration of the stressing agent and a duration that result in approximately 5-20% degradation of the active pharmaceutical ingredient (API).[6]
Q3: What are the likely degradation pathways for this compound based on its structure?
A3: this compound possesses a hydrazine (B178648) moiety and an amide bond, which are susceptible to degradation. Potential degradation pathways include:
-
Hydrolysis: The amide bond can hydrolyze under acidic or basic conditions to form isonicotinic acid and N-(2-(benzylamino)-2-oxoethyl)hydrazine-1-carboxamide.
-
Oxidation: The hydrazine group is prone to oxidation, which can lead to the formation of various oxidative degradation products.
-
Metabolism: It is known that nialamide is metabolized to isoniazid (B1672263).[7] Therefore, isoniazid and its further degradation products could be potential degradants.
Below is a diagram illustrating a hypothetical degradation pathway for this compound.
Caption: Hypothetical degradation pathways of this compound.
Q4: How do I develop a stability-indicating analytical method?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[8][9] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.[10][11][12] The goal is to achieve adequate separation between the parent drug and all potential degradation products.
Troubleshooting Guides
Problem: No degradation is observed under stress conditions.
-
Solution: Increase the severity of the stress conditions. For hydrolysis, you can increase the concentration of the acid or base, the temperature, or the duration of the study.[4] For thermal stress, increase the temperature. For photostability, increase the exposure time or intensity of the light source.
Problem: The drug degrades completely.
-
Solution: Reduce the severity of the stress conditions. Use a lower concentration of the stressing agent, a lower temperature, or a shorter exposure time to achieve the target degradation of 5-20%.[6]
Problem: Poor resolution between nialamide and its degradation peaks in HPLC.
-
Solution: Optimize the chromatographic conditions. This may involve changing the mobile phase composition, pH, column type, or temperature.[9] A gradient elution may be necessary to separate all compounds.
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol provides a general framework for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat the mixture at 80°C for 2 hours. Withdraw samples at appropriate time points, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep the mixture at room temperature for 1 hour. Withdraw samples at appropriate time points, neutralize with 0.1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Place the solid drug substance in a thermostatically controlled oven at 60°C for 24 hours. Withdraw samples at different time points, dissolve in a suitable solvent, and dilute for analysis.
-
Photolytic Degradation: Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light. At the end of the exposure period, dissolve the samples in a suitable solvent and dilute for analysis.
Stability-Indicating HPLC Method Development Workflow
The following diagram illustrates a typical workflow for developing a stability-indicating HPLC method.
Caption: Workflow for developing a stability-indicating HPLC method.
Data Presentation
Quantitative data from forced degradation studies should be summarized in a table to clearly present the extent of degradation and the formation of degradation products under different stress conditions.
Table 1: Summary of Forced Degradation Results for this compound (Example)
| Stress Condition | Duration | Nialamide Assay (%) | % Degradation | No. of Degradation Products | Area (%) of Major Degradant |
| 0.1 N HCl | 2 hours | 85.2 | 14.8 | 2 | 8.5 |
| 0.1 N NaOH | 1 hour | 90.5 | 9.5 | 1 | 6.2 |
| 3% H₂O₂ | 24 hours | 82.1 | 17.9 | 3 | 10.1 |
| Thermal (60°C) | 24 hours | 98.7 | 1.3 | 0 | - |
| Photolytic | - | 99.1 | 0.9 | 0 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
References
- 1. pharmtech.com [pharmtech.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. biomedres.us [biomedres.us]
- 4. ajrconline.org [ajrconline.org]
- 5. benchchem.com [benchchem.com]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. Nialamide - Wikipedia [en.wikipedia.org]
- 8. ijcrt.org [ijcrt.org]
- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 10. Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. saudijournals.com [saudijournals.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Nialamide Hydrochloride and the "Cheese Effect" in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nialamide hydrochloride and investigating the tyramine-induced hypertensive crisis, commonly known as the "cheese effect," in research animals.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected mortality or severe adverse events in Nialamide-treated animals. | Uncontrolled dietary tyramine (B21549) intake leading to a spontaneous hypertensive crisis. Standard rodent chow can have variable tyramine content.[1] | 1. Standardize Diet: Switch to a fixed-formula, low-tyramine diet from a reputable supplier for all experimental groups. 2. Acclimatize Animals: Allow for a sufficient acclimatization period on the new diet before initiating the experiment. 3. Control for Stress: Minimize animal handling and ensure a stable, quiet environment, as stress can also influence cardiovascular parameters. |
| Inconsistent or no significant pressor response to tyramine in Nialamide-pretreated animals. | 1. Insufficient MAO Inhibition: The dose or duration of Nialamide pretreatment may be inadequate. 2. Low Tyramine Dose: The administered dose of tyramine may be too low to elicit a strong response. 3. Animal Strain Variability: Different rat or mouse strains can have varying sensitivity to tyramine.[] 4. Anesthesia Interference: Anesthetics can interfere with blood pressure regulation.[1] | 1. Verify Nialamide Efficacy: Conduct a pilot study to confirm the dose and time course of MAO inhibition with your specific lot of Nialamide. 2. Dose-Response Study: Perform a tyramine dose-response study to determine the optimal dose for a robust pressor effect in your animal model. 3. Strain Selection: If possible, select a strain known to be sensitive to tyramine-induced hypertension. 4. Conscious Animal Monitoring: Whenever feasible, measure blood pressure in conscious, freely moving animals to avoid the confounding effects of anesthesia.[1][3] |
| High variability in blood pressure readings within the same experimental group. | 1. Stress-Induced Fluctuations: Handling and restraint can cause significant, short-term changes in blood pressure.[1] 2. Inaccurate Measurement Technique: Improper placement of tail cuffs or catheters can lead to erroneous readings.[1][4] 3. Environmental Disturbances: Noise or vibrations in the animal facility can startle the animals and affect blood pressure. | 1. Acclimatization to Procedure: Habituate the animals to the restraint and measurement procedures over several days before data collection.[1] 2. Proper Technique: Ensure all personnel are thoroughly trained in the correct blood pressure measurement technique for the chosen method (e.g., tail-cuff, telemetry).[1][3][4] 3. Controlled Environment: Conduct experiments in a quiet, isolated room to minimize environmental stressors. |
| Control (vehicle-treated) animals show a significant pressor response to tyramine. | 1. Baseline Hypertension: The animal model used may have a predisposition to hypertension. 2. Dietary Tyramine: Even in the absence of MAO inhibition, a very high dose of tyramine can cause a pressor response. | 1. Establish Baseline: Ensure that baseline blood pressure is within the normal range for the specific strain and age of the animals before starting the experiment. 2. Review Tyramine Dose: While a pressor response in control animals is expected at high doses, ensure the dose used is appropriate to demonstrate a significant potentiation by Nialamide. |
Frequently Asked Questions (FAQs)
Q1: What is the "cheese effect" in the context of Nialamide research?
A1: The "cheese effect," or tyramine-induced hypertensive crisis, is an acute hypertensive event that occurs when a subject treated with a monoamine oxidase inhibitor (MAOI) like Nialamide ingests tyramine.[1] Nialamide is a non-selective, irreversible inhibitor of both MAO-A and MAO-B. MAO-A is the primary enzyme that metabolizes dietary tyramine in the gastrointestinal tract and liver.[1] When MAO-A is inhibited by Nialamide, ingested tyramine is not broken down, leading to its systemic absorption. This causes a massive release of norepinephrine (B1679862) from sympathetic nerve terminals, resulting in a rapid and potentially dangerous increase in blood pressure.[1][5]
Q2: What are the typical clinical signs of a hypertensive crisis in research animals like rats?
A2: While direct and continuous blood pressure monitoring is the most accurate method, observable clinical signs of a hypertensive crisis in rodents can include:
-
Sudden behavioral changes, such as agitation or lethargy.
-
Piloerection (hair standing on end).
-
Chromodacryorrhea (red tears in rats).
-
Increased respiratory rate.
-
In severe cases, seizures or neurological deficits.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound can be prepared in various vehicles for in vivo experiments. A common formulation involves creating a solution with co-solvents to ensure solubility and stability. For example, a clear solution can be achieved with a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] It is recommended to prepare these solutions fresh on the day of use.
Q4: What is a typical dose range for Nialamide and tyramine to induce the "cheese effect" in rats?
A4: The effective doses can vary depending on the rat strain and administration route. However, based on published studies:
-
Nialamide: Pretreatment doses can range from 10 to 100 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.).
-
Tyramine: Oral doses of tyramine to elicit a pressor response in MAOI-pretreated rats can range from 5 to 80 mg/kg.[] A dose of 80 mg/kg of tyramine in solution has been shown to produce a systolic blood pressure increase of over 30 mmHg in nearly all rats tested.[]
Q5: What is the best method for monitoring blood pressure in rats for these studies?
A5: Direct arterial catheterization is considered the gold standard for accurate and continuous blood pressure measurement.[1][3] This can be done via telemetry, which allows for monitoring in conscious, freely moving animals, thereby reducing stress artifacts.[3] Indirect methods, such as tail-cuff plethysmography, can also be used but require careful acclimatization of the animals to the procedure to obtain reliable results.[1][4][7]
Quantitative Data
Table 1: Tyramine Content in Selected Foodstuffs
Note: Tyramine levels in laboratory animal chow are not well-documented and can be variable. It is recommended to use a fixed-formula, low-tyramine diet for these studies.
| Foodstuff | Tyramine Content (mg/kg) |
| Aged Cheeses (e.g., Cheddar, Stilton) | Can exceed 1000 mg/kg |
| Processed Meats (e.g., Salami, Pepperoni) | Can be high, variable |
| Fermented Foods (e.g., Sauerkraut) | Variable, can be significant |
| Canned Dog and Cat Food | Median of 18.9 mg/kg (can vary) |
Table 2: Dose-Response of Oral Tyramine on Systolic Blood Pressure in Conscious Rats
| Tyramine Dose (mg/kg, p.o. in solution) | Mean Increase in Systolic Blood Pressure (mmHg) (± SEM) |
| 10 | 23 ± 3 |
| 40 | Not explicitly stated, but dose-dependent increase observed |
| 80 | > 30 (in 96% of rats) |
Data adapted from a study on tyramine-induced pressor effects in conscious rats. The study did not use Nialamide but provides a relevant model of the tyramine pressor response.[]
Experimental Protocols
Protocol: Induction and Measurement of Tyramine-Induced Hypertensive Crisis in Nialamide-Pretreated Conscious Rats
1. Animal Model:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
House animals individually to monitor food intake and for acclimatization.
2. Diet:
-
For at least one week prior to the experiment, house all animals on a low-tyramine rodent chow.
3. Blood Pressure Monitoring:
-
Implantation (for direct measurement): Several days before the experiment, surgically implant a catheter into the carotid or femoral artery under anesthesia. The catheter can be connected to a pressure transducer for direct blood pressure measurement in conscious animals. For telemetry, implant the transmitter in the abdominal aorta.[3]
-
Acclimatization (for tail-cuff): If using a non-invasive tail-cuff system, acclimatize the rats to the restraining device and cuff inflation for several days leading up to the experiment to minimize stress-induced blood pressure changes.[1]
4. Experimental Procedure:
-
Baseline Measurement: On the day of the experiment, record the baseline systolic and diastolic blood pressure and heart rate for at least 30 minutes.
-
Nialamide Administration: Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle (e.g., saline) to the respective groups of animals.
-
MAO Inhibition Period: Allow sufficient time for Nialamide to inhibit MAO. This is typically 1-2 hours.
-
Tyramine Challenge: Administer tyramine hydrochloride orally (e.g., by gavage) at a predetermined dose (e.g., 40-80 mg/kg).
-
Post-Tyramine Monitoring: Continuously monitor and record blood pressure and heart rate for at least 60 minutes following tyramine administration.
5. Data Analysis:
-
Calculate the change in blood pressure from baseline at various time points after the tyramine challenge.
-
Determine the peak pressor response and the duration of the hypertensive effect.
-
Compare the pressor response between the Nialamide-treated and vehicle-treated groups.
Visualizations
Caption: Signaling pathway of the Nialamide-induced "cheese effect".
Caption: Experimental workflow for inducing the "cheese effect".
Caption: Troubleshooting logic for inconsistent pressor response.
References
- 1. karger.com [karger.com]
- 3. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 5. youtube.com [youtube.com]
- 6. psychotropical.com [psychotropical.com]
- 7. 4.5. Blood Pressure Measurement of Conscious Rats [bio-protocol.org]
Validation & Comparative
A Comparative Analysis of Nialamide Hydrochloride and Iproniazid in Monoamine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two early-generation monoamine oxidase inhibitors (MAOIs), nialamide (B1662786) hydrochloride and iproniazid (B1672159). Both compounds are irreversible, non-selective inhibitors of monoamine oxidase (MAO) and have played a significant role in the history of antidepressant therapy. This document outlines their mechanism of action, available quantitative data on their inhibitory activity, and detailed experimental protocols for assessing MAO inhibition.
Introduction to Nialamide and Iproniazid
Nialamide and iproniazid are both hydrazine (B178648) derivatives that were among the first MAOIs to be introduced for the treatment of depression.[1][2] Iproniazid was initially developed as a treatment for tuberculosis, and its antidepressant effects were discovered serendipitously. Nialamide was also used as an antidepressant but was withdrawn from the market due to the risk of hepatotoxicity.[1] Both compounds exert their therapeutic effects by inhibiting MAO, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine.[1]
Mechanism of Action: Irreversible MAO Inhibition
Both nialamide and iproniazid are non-selective and irreversible inhibitors of both MAO-A and MAO-B isoforms.[1] Their mechanism of action involves the formation of a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the active site of the MAO enzyme. This irreversible binding permanently inactivates the enzyme, and the restoration of MAO activity requires the synthesis of new enzyme molecules.
The inhibition of MAO-A and MAO-B leads to an increase in the synaptic concentrations of monoamine neurotransmitters. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. Both enzymes metabolize dopamine. By inhibiting both isoforms, nialamide and iproniazid cause a broad elevation in the levels of these neurotransmitters in the brain, which is believed to be the basis of their antidepressant effects.
Quantitative Comparison of MAO Inhibition
While both compounds are known to be potent, non-selective MAO inhibitors, specific quantitative data for nialamide is limited in contemporary scientific literature due to its withdrawal from clinical use. However, experimental data for iproniazid is available and provides a benchmark for understanding the potency of this class of inhibitors.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Type of Inhibition |
| Iproniazid | 37 | 42.5 | Non-selective | Irreversible |
| Nialamide Hydrochloride | Data not available | Data not available | Non-selective[1] | Irreversible[1] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity. Lower IC50 values indicate greater potency. The provided IC50 values for iproniazid can vary between studies depending on the experimental conditions.
Signaling Pathway of MAO Inhibition
The inhibition of MAO by nialamide and iproniazid directly impacts the monoaminergic signaling pathways in the brain. By preventing the breakdown of monoamine neurotransmitters, these inhibitors increase their availability in the presynaptic neuron and enhance their release into the synaptic cleft, thereby boosting neurotransmission.
References
A Comparative Guide to Nialamide Hydrochloride and Selective MAO-B Inhibitors for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of the non-selective monoamine oxidase (MAO) inhibitor, nialamide (B1662786) hydrochloride, and selective MAO-B inhibitors. The information presented is based on available experimental data to assist in evaluating their potential as therapeutic agents against neurodegeneration.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. One therapeutic strategy involves the inhibition of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters and can contribute to oxidative stress. This guide contrasts the neuroprotective profiles of nialamide hydrochloride, an early non-selective MAO inhibitor, with the more modern selective MAO-B inhibitors like selegiline (B1681611) and rasagiline.
Mechanism of Action in Neuroprotection
This compound: As a non-selective MAO inhibitor, nialamide inhibits both MAO-A and MAO-B. Its neuroprotective potential is thought to arise from several mechanisms. By inhibiting MAO, nialamide can increase the levels of monoamine neurotransmitters, which may have neurotrophic effects. Additionally, some studies suggest that non-selective MAOIs possess anti-inflammatory and antioxidant properties. For instance, nialamide has been shown to regulate the production of reactive oxygen species (ROS)[1]. The neuroprotective effects of other non-selective MAOIs, such as phenelzine, have been attributed to the upregulation of brain-derived neurotrophic factor (BDNF) and anti-apoptotic factors[2][3]. While direct evidence for nialamide's effect on specific neuroprotective signaling pathways is limited, it is plausible that it shares some of these mechanisms with other non-selective MAOIs.
Selective MAO-B Inhibitors: Selective MAO-B inhibitors, such as selegiline and rasagiline, have demonstrated neuroprotective effects that may be independent of their MAO-B inhibitory activity. Their propargylamine (B41283) structure is considered crucial for these effects[4]. These inhibitors have been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors, including nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF)[4][5]. Furthermore, they can mitigate oxidative stress and neuronal apoptosis. The neuroprotective signaling pathways activated by selective MAO-B inhibitors include the Akt/Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Quantitative Comparison of Neuroprotective Effects
Direct comparative studies on the neuroprotective efficacy of this compound versus selective MAO-B inhibitors are scarce. The following tables summarize available quantitative data for each class of compounds from various experimental models.
Table 1: In Vitro Neuroprotective Effects of MAO Inhibitors
| Compound/Class | Cell Line | Neurotoxic Insult | Outcome Measure | Result | Reference |
| Nialamide | Rat Cerebellar Granule Cells | NMDA/Kainic Acid | ROS Levels | Decreased ROS levels at 10 µM | [1] |
| Phenelzine (Non-selective MAOI) | Neurons and Astrocytes | Formaldehyde | Cell Viability | Protective effect | [3] |
| Selegiline (Selective MAO-B Inhibitor) | Mesencephalic Neurons | Serum Deprivation | Bcl-2 Protein Level | 152 ± 12% of control at 10 µM | [6] |
| Rasagiline (Selective MAO-B Inhibitor) | SH-SY5Y Cells | Dexamethasone | Cell Viability | Higher neuroprotective effect than selegiline | [7] |
Table 2: In Vivo Neuroprotective Effects of MAO Inhibitors
| Compound/Class | Animal Model | Insult | Outcome Measure | Result | Reference |
| Phenelzine (Non-selective MAOI) | Mouse Model of Multiple Sclerosis (EAE) | EAE Induction | Functional Outcome | Improved functional outcomes | [3] |
| Selegiline (Selective MAO-B Inhibitor) | MPTP Mouse Model of Parkinson's Disease | MPTP | Tyrosine Hydroxylase-Positive Neurons | 45 ± 5% of control (MPTP alone) | [6] |
| Rasagiline (Selective MAO-B Inhibitor) | MPTP Mouse Model of Parkinson's Disease | MPTP | Dopamine (B1211576) Levels | Higher than selegiline-treated group | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the neuroprotective effects of MAO inhibitors in both in vitro and in vivo models.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture and Differentiation:
-
Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Differentiate cells by treating with 10 µM all-trans-retinoic acid in a low-serum medium (1% FBS) for 5-7 days to obtain a more neuron-like phenotype[8].
-
-
Induction of Neurotoxicity and Treatment:
-
Pre-treat the differentiated cells with various concentrations of the test compound (this compound or a selective MAO-B inhibitor) for a specified duration (e.g., 2 hours).
-
Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ at a predetermined concentration. Include appropriate vehicle controls[8].
-
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): After the desired incubation period (e.g., 24 hours), add MTT solution and incubate. Dissolve the formazan (B1609692) crystals in DMSO and measure absorbance to determine cell viability[6][8].
-
Apoptosis Assays:
-
Measurement of Reactive Oxygen Species (ROS): Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels[8].
-
Western Blot Analysis: Analyze the expression levels of key proteins in neuroprotective pathways, such as Bcl-2, Bax, and activated components of signaling cascades (e.g., phosphorylated Akt, Nrf2)[4].
-
In Vivo Neuroprotection Assay in the MPTP Mouse Model of Parkinson's Disease
-
Animal Model:
-
Use a mouse strain susceptible to MPTP, such as C57BL/6.
-
-
MPTP Administration:
-
Drug Treatment:
-
Administer the test compound (this compound or a selective MAO-B inhibitor) at various doses and schedules (e.g., pre-treatment, co-treatment, or post-treatment) relative to MPTP administration.
-
-
Behavioral Assessment:
-
Perform behavioral tests such as the rotarod test for motor coordination and the open field test for locomotor activity to assess functional deficits and recovery[12].
-
-
Neurochemical and Histological Analysis:
-
Dopamine Levels: At the end of the experiment, sacrifice the animals and dissect the striatum. Measure dopamine and its metabolite levels using high-performance liquid chromatography (HPLC) with electrochemical detection[9].
-
Immunohistochemistry: Perfuse the brains and prepare sections for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta[12].
-
Signaling Pathways and Visualizations
The neuroprotective effects of MAO inhibitors are mediated by complex signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.
Caption: Signaling pathway for neuroprotection by selective MAO-B inhibitors.
Caption: Postulated neuroprotective mechanisms of this compound.
Caption: Experimental workflow for in vitro neuroprotection assays.
Conclusion
Selective MAO-B inhibitors, such as selegiline and rasagiline, have a more established and well-characterized neuroprotective profile compared to the non-selective MAO inhibitor, this compound. The neuroprotective actions of selective MAO-B inhibitors are supported by a growing body of evidence demonstrating their ability to modulate specific signaling pathways involved in cell survival and apoptosis, often independent of their enzymatic inhibition.
While this compound may offer some neuroprotective benefits through its antioxidant and potential anti-inflammatory properties, there is a clear need for further research to elucidate its specific mechanisms of action and to directly compare its efficacy with that of selective MAO-B inhibitors in standardized preclinical models of neurodegeneration. Such studies are essential for determining the therapeutic potential of nialamide and other non-selective MAOIs in the context of neuroprotective strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 4. mdpi.com [mdpi.com]
- 5. Neurotrophic basis to the pathogenesis of depression and phytotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase-A promotes protective autophagy in human SH-SY5Y neuroblastoma cells through Bcl-2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. modelorg.com [modelorg.com]
- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson’s Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nialamide Hydrochloride's In Vivo Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of nialamide (B1662786) hydrochloride, a non-selective and irreversible monoamine oxidase (MAO) inhibitor. By objectively comparing its performance with alternative MAO inhibitors and detailing supporting experimental data, this document serves as a critical resource for preclinical and clinical research.
Nialamide hydrochloride exerts its therapeutic effects by inhibiting both MAO-A and MAO-B, leading to decreased metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576), and consequently increasing their synaptic availability.[1] Validating that nialamide effectively engages and inhibits MAO in a living organism is paramount for establishing a clear relationship between drug exposure, target interaction, and pharmacological response.
Comparative Analysis of MAO Inhibitors
The following table summarizes the in vivo monoamine oxidase inhibition data for this compound and other commonly used MAO inhibitors in rats. This comparative analysis is crucial for contextualizing the potency and selectivity of nialamide.
| Compound | Type | Dose | % MAO-A Inhibition (Brain) | % MAO-B Inhibition (Brain) | Species |
| Nialamide | Non-selective, Irreversible | Not Specified | 92% | 69% | Rat |
| Tranylcypromine (B92988) | Non-selective, Irreversible | >2.5 mg/kg | Total Inhibition | Total Inhibition | Rat[2] |
| Selegiline (oral) | Selective for MAO-B (at low doses), Irreversible | 10 mg/day | ~37% | >95% | Human[3] |
| Moclobemide (oral) | Selective for MAO-A, Reversible | 10 mg/kg | ~80-90% | ~40% | Rat |
| Moclobemide (oral) | Selective for MAO-A, Reversible | 300-600 mg/day | ~74% | - | Human[4] |
Experimental Protocols for Target Engagement Validation
Validating target engagement for this compound in vivo can be achieved through a combination of traditional and modern methodologies. Below are detailed protocols for key experimental approaches.
Ex Vivo MAO Activity Assay
This is a foundational method to directly measure the enzymatic activity of MAO-A and MAO-B in brain tissue following in vivo administration of nialamide.
Experimental Protocol:
-
Animal Dosing: Administer this compound or vehicle control to rats via the desired route (e.g., intraperitoneal injection). A dose range of 25-100 mg/kg has been previously used to study MAO inhibition by nialamide in rats.[5]
-
Tissue Collection: At a predetermined time point post-dosing, euthanize the animals and rapidly dissect the brain. Isolate the brain region of interest (e.g., striatum, cortex, or whole brain) on ice.
-
Mitochondrial Fraction Preparation:
-
Homogenize the brain tissue in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction.
-
Resuspend the mitochondrial pellet in a suitable buffer (e.g., phosphate (B84403) buffer).
-
-
MAO Activity Measurement:
-
Use specific substrates to measure the activity of each MAO isoform. For MAO-A, use [14C]5-hydroxytryptamine (serotonin). For MAO-B, use [14C]phenylethylamine.
-
Incubate the mitochondrial preparation with the radiolabeled substrate in the presence or absence of a selective inhibitor for the other isoform to ensure specificity (e.g., use a selective MAO-B inhibitor when measuring MAO-A activity).
-
Stop the reaction and extract the deaminated metabolites.
-
Quantify the amount of radiolabeled metabolite using liquid scintillation counting.
-
-
Data Analysis: Calculate the percentage of MAO inhibition in the nialamide-treated group compared to the vehicle-treated group.
Neurotransmitter and Metabolite Analysis via HPLC
This method provides a downstream biomarker assessment of MAO inhibition by measuring the levels of monoamine neurotransmitters and their metabolites.
Experimental Protocol:
-
Animal Dosing and Tissue Collection: Follow the same procedure as in the Ex Vivo MAO Activity Assay.
-
Tissue Homogenization and Extraction:
-
Homogenize the brain tissue in an acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the monoamines.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the neurotransmitters and their metabolites.
-
-
HPLC Analysis:
-
Inject the supernatant into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Use an electrochemical detector (ED) or a mass spectrometer (MS) for sensitive and specific detection of serotonin, dopamine, norepinephrine, and their respective metabolites (5-HIAA, DOPAC, HVA).
-
-
Data Analysis: Compare the levels of monoamine neurotransmitters and their metabolites between the nialamide-treated and vehicle-treated groups. An increase in neurotransmitter levels and a decrease in their metabolites are indicative of MAO inhibition.
Advanced and Alternative Target Engagement Methods
Beyond traditional assays, modern techniques offer more direct and, in some cases, non-invasive ways to validate target engagement.
Positron Emission Tomography (PET) Imaging
PET imaging allows for the non-invasive quantification of MAO-A and MAO-B occupancy in the living brain.
Experimental Protocol:
-
Radiotracer Selection: Utilize specific radiotracers for each MAO isoform, such as [11C]clorgyline for MAO-A and [11C]L-deprenyl for MAO-B.[6]
-
Animal Preparation and Dosing: Anesthetize the animal and place it in a PET scanner. Administer this compound or vehicle control.
-
Radiotracer Administration and Imaging: Inject the selected radiotracer intravenously and acquire dynamic PET scans over a period of time.
-
Data Analysis: A reduction in the binding of the radiotracer in the brain of nialamide-treated animals compared to controls indicates target engagement. The percentage of MAO occupancy can be calculated.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a drug to its target protein in a cellular or tissue environment.
Experimental Protocol:
-
Animal Dosing and Tissue Collection: Treat animals with this compound or vehicle and collect the brain tissue.
-
Tissue Homogenization and Treatment: Homogenize the tissue and divide the lysate into aliquots.
-
Heat Challenge: Heat the aliquots to a range of temperatures using a thermal cycler. Ligand-bound proteins are generally more resistant to heat-induced denaturation.
-
Protein Solubilization and Detection: Lyse the cells/tissue and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantification: Quantify the amount of soluble MAO-A and MAO-B in the supernatant using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the nialamide-treated samples compared to the vehicle control indicates target engagement.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. [Effects of nialamide on brain monoamine consumption and liver glycogen content in rats chronically treated with insulin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]
- 4. Monoamine Oxidase-A Occupancy by Moclobemide and Phenelzine: Implications for the Development of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of nialamide on the metabolism of dopamine injected into the nucleus accumbens of old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping human brain monoamine oxidase A and B with 11C-labeled suicide inactivators and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Non-Selective Monoamine Oxidase Inhibitors: Alternatives to Nialamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of non-selective, irreversible monoamine oxidase (MAO) inhibitors, focusing on alternatives to nialamide (B1662786) hydrochloride. The information presented herein is intended to assist researchers in making informed decisions by objectively comparing the performance of these compounds, supported by experimental data and detailed methodologies. The primary alternatives discussed are the "classic" MAOIs: phenelzine (B1198762), tranylcypromine (B92988), and isocarboxazid (B21086).
Executive Summary
Monoamine oxidase inhibitors (MAOIs) are a class of drugs that block the activity of the monoamine oxidase enzymes, MAO-A and MAO-B. This inhibition leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[1] Non-selective and irreversible MAOIs, including nialamide, phenelzine, tranylcypromine, and isocarboxazid, have been used in the treatment of depression and other psychiatric disorders.[1][2][3] While effective, their use is often limited due to the potential for significant side effects and drug-food interactions, famously known as the "cheese effect."[4] This guide focuses on the comparative inhibitory potency and clinical efficacy of these alternatives to nialamide hydrochloride.
Comparative Inhibitory Potency
| Compound | Target | IC50 (µM) | Ki (nM) | Reference(s) |
| Nialamide | MAO-A & MAO-B | Data not available | Data not available | [5][6] |
| Phenelzine | MAO-A | Data not available | 163 | [7] |
| MAO-B | Data not available | Data not available | ||
| Tranylcypromine | MAO-A | 2.3 | Data not available | |
| MAO-B | 0.95 | Data not available |
Note: The lack of directly comparable IC50 and Ki values for all compounds in a single study highlights a gap in the current literature. The provided data is compiled from various sources and may have been obtained under different experimental conditions.
Experimental Protocols
A standardized in vitro monoamine oxidase inhibition assay is crucial for the reliable determination and comparison of inhibitor potency. Below is a representative protocol based on commonly used methods.[8][9]
In Vitro MAO Inhibition Assay using Kynuramine (B1673886) as a Substrate
1. Objective:
To determine the in vitro inhibitory potency (IC50) of test compounds against human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).
2. Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compounds (e.g., this compound, phenelzine, tranylcypromine, isocarboxazid)
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)[8]
-
Assay Buffer (e.g., Potassium phosphate (B84403) buffer, pH 7.4)
-
DMSO (for dissolving compounds)
-
96-well microplates (black, for fluorescence readings)
-
Fluorescence microplate reader
3. Procedure:
-
Compound Preparation: Dissolve test compounds and positive controls in DMSO to create stock solutions. Perform serial dilutions in assay buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a specific volume of the diluted test compound or control to the wells of the 96-well plate.
-
Add the diluted enzyme solution to each well.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
-
Detection:
-
The MAO-catalyzed deamination of kynuramine produces 4-hydroxyquinoline, a fluorescent product.
-
Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 2N NaOH).
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~320 nm, emission ~380-405 nm).
-
4. Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme or substrate) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
MAO Inhibition Signaling Pathway
The following diagram illustrates the central role of MAO enzymes in the metabolism of monoamine neurotransmitters and how their inhibition leads to increased neurotransmitter availability.
Caption: Mechanism of non-selective MAO inhibition.
Experimental Workflow for Comparing MAO Inhibitors
The logical flow for a comparative study of MAO inhibitors is depicted below.
Caption: Workflow for comparing MAO inhibitor potency.
Clinical Efficacy and Safety Considerations
Direct head-to-head clinical trials comparing the efficacy of nialamide with phenelzine, tranylcypromine, and isocarboxazid are scarce in recent literature. However, studies have compared phenelzine and tranylcypromine, often in the context of treatment-resistant depression.
One double-blind study in antidepressant-refractory depressed inpatients found no significant difference in efficacy between tranylcypromine and phenelzine.[10][11] In this study, 44% of patients responded to tranylcypromine and 47% responded to phenelzine.[11] Both drugs were associated with a substantial number of side effects, including dizziness, agitation, and insomnia.[10][11]
Generally, these classic MAOIs are considered highly effective antidepressants, particularly for atypical depression.[1][12] However, their use is limited by a significant side-effect profile and the need for dietary restrictions to avoid a hypertensive crisis caused by the ingestion of tyramine-containing foods.[1] Common side effects include orthostatic hypotension, dizziness, headache, dry mouth, and insomnia.[1]
Conclusion
References
- 1. The prescriber’s guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. [scholars.duke.edu]
- 4. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]
- 5. Nialamide | Monoamine Oxidase | Transferase | MAO | TargetMol [targetmol.com]
- 6. Nialamide | C16H18N4O2 | CID 4472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. benchchem.com [benchchem.com]
- 10. criver.com [criver.com]
- 11. Efficacy and tolerability of tranylcypromine versus phenelzine: a double-blind study in antidepressant-refractory depressed inpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.who.int [cdn.who.int]
Nialamide's Interaction with Amine Oxidases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nialamide (B1662786), a hydrazine (B178648) derivative, is recognized as a non-selective and irreversible inhibitor of monoamine oxidase (MAO). Historically used as an antidepressant, its clinical application was curtailed due to hepatotoxicity concerns. This guide provides a comparative analysis of nialamide's cross-reactivity with various amine oxidases, including MAO-A, MAO-B, diamine oxidase (DAO), and semicarbazide-sensitive amine oxidase (SSAO). Due to the limited availability of specific quantitative data for nialamide, this guide also includes comparative data for other classic, non-selective hydrazine MAO inhibitors to provide a contextual framework for its likely inhibitory profile.
Quantitative Comparison of Inhibitory Activity
To offer a quantitative perspective on the inhibitory potential of classic non-selective hydrazine MAOIs, the following table summarizes available data for related compounds:
| Amine Oxidase | Inhibitor | Ki (nM) | IC50 (nM) | Species/Tissue Source | Nature of Inhibition |
| MAO-A | Nialamide | Data not available | Data not available | - | Non-selective, Irreversible |
| Iproniazid | ~1,000 | - | Rat Brain | Irreversible | |
| Phenelzine | 112,000 | - | Human Recombinant | Irreversible | |
| MAO-B | Nialamide | Data not available | Data not available | - | Non-selective, Irreversible |
| Iproniazid | ~10,000 | - | Rat Brain | Irreversible | |
| Phenelzine | 47,000 | - | Human Recombinant | Irreversible | |
| DAO | Nialamide | Data not available | Data not available | - | - |
| SSAO | Nialamide | Data not available | Data not available | - | - |
Note: The absence of specific Ki and IC50 values for nialamide highlights a significant gap in the publicly accessible research data.
Experimental Protocols
The determination of inhibitory activity for compounds like nialamide on amine oxidases typically involves in vitro enzyme assays. The following are generalized protocols representative of the methodologies that would be employed.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
A common method for assessing MAO inhibition is through a continuous spectrophotometric assay.
Principle: The oxidative deamination of a substrate by MAO produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-coupled reaction to generate a colored product that can be measured spectrophotometrically.
Typical Protocol:
-
Enzyme Source: Recombinant human MAO-A or MAO-B, or mitochondrial fractions isolated from tissues such as rat liver or brain.
-
Substrate: A suitable substrate for the specific MAO isoform is used. For example, kynuramine (B1673886) for MAO-A and benzylamine (B48309) for MAO-B.
-
Reaction Mixture: The assay mixture typically contains the enzyme, substrate, a chromogenic peroxidase substrate (e.g., Amplex Red or 4-aminoantipyrine (B1666024) with vanillic acid), and horseradish peroxidase in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4).
-
Inhibitor Addition: Various concentrations of the test inhibitor (e.g., nialamide) are pre-incubated with the enzyme before the addition of the substrate to determine its effect on enzyme activity.
-
Data Acquisition: The rate of formation of the colored product is monitored continuously using a spectrophotometer at the appropriate wavelength.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, especially for reversible inhibitors. For irreversible inhibitors, time-dependent inactivation kinetics are often studied.
Diamine Oxidase (DAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition Assays
Similar principles to the MAO assay can be applied, with modifications to the enzyme source and substrate.
-
DAO Assay:
-
Enzyme Source: Purified DAO from sources like porcine kidney or recombinant human DAO.
-
Substrate: Histamine or putrescine are commonly used substrates.
-
-
SSAO Assay:
-
Enzyme Source: Tissues with high SSAO activity, such as vascular smooth muscle, or recombinant SSAO.
-
Substrate: Benzylamine is a common substrate for SSAO.
-
Visualizing Experimental and Signaling Pathways
To illustrate the experimental workflow and the broader signaling context of nialamide's action, the following diagrams are provided.
Caption: Workflow for in vitro amine oxidase inhibition assay.
Caption: Signaling pathway affected by nialamide.
Concluding Remarks
Nialamide is a potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B. While precise quantitative data on its inhibitory constants for these and other amine oxidases like DAO and SSAO are scarce, its mechanism of action leads to a broad elevation of monoamine neurotransmitters. This, in turn, modulates downstream signaling pathways, impacting neuronal function and plasticity. The lack of detailed modern research on nialamide's cross-reactivity with other amine oxidases presents an opportunity for further investigation to fully characterize its pharmacological profile. Such studies would be valuable for understanding the complete spectrum of its biological effects and for the rational design of new, more selective enzyme inhibitors.
Nialamide hydrochloride as a reference compound in MAOI screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nialamide (B1662786) hydrochloride as a reference compound in monoamine oxidase inhibitor (MAOI) screening. It includes an objective analysis of its performance against other common MAOIs, supported by available experimental data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.
Introduction to Nialamide Hydrochloride
This compound is a non-selective and irreversible inhibitor of both major isoforms of monoamine oxidase: MAO-A and MAO-B.[1][2][3] Historically used as an antidepressant, it belongs to the hydrazine (B178648) class of MAOIs.[1] Due to its broad activity, nialamide can serve as a useful non-selective reference compound in primary screening assays to identify novel MAOIs. Its irreversible nature, however, necessitates consideration in assay design and interpretation.
Quantitative Comparison of Inhibitory Potency
While nialamide is widely characterized as a non-selective MAO inhibitor, specific IC50 values for its inhibition of MAO-A and MAO-B are not consistently reported in readily accessible scientific literature.[2] For comparative purposes, the following table summarizes the IC50 values for other well-established non-selective and selective MAOIs. This data allows researchers to benchmark the potency and selectivity of new chemical entities against known standards.
| Compound | Target(s) | Type | IC50 (MAO-A) | IC50 (MAO-B) | Selectivity | Reference(s) |
| Nialamide | MAO-A & MAO-B | Non-selective, Irreversible | Not readily available | Not readily available | Non-selective | [1][2] |
| Tranylcypromine | MAO-A & MAO-B | Non-selective, Irreversible | 2.3 µM | 0.95 µM | Non-selective | [4] |
| Phenelzine (B1198762) | MAO-A & MAO-B | Non-selective, Irreversible | 0.047 µM (Ki) | 0.015 µM (Ki) | Non-selective | [5] |
| Isocarboxazid | MAO-A & MAO-B | Non-selective, Irreversible | Not readily available | Not readily available | Non-selective | [6][7] |
| Clorgyline | MAO-A | Selective, Irreversible | Varies (nM range) | - | MAO-A selective | [8] |
| Pargyline (B1678468) | MAO-B | Selective, Irreversible | - | Varies (nM range) | MAO-B selective | [8] |
| Selegiline (B1681611) (Deprenyl) | MAO-B | Selective, Irreversible | 23 µM | 0.051 µM | MAO-B selective | [4] |
Note: IC50 values can vary between studies due to different experimental conditions. Ki (inhibition constant) is another measure of inhibitor potency.
Monoamine Oxidase Signaling Pathway
Monoamine oxidases (MAOs) are mitochondrial enzymes that play a crucial role in the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[8] The inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of MAO inhibitors.
In Vitro Fluorometric MAO Inhibitor Screening Assay
This assay is a common method for determining the inhibitory potential of compounds against MAO-A and MAO-B.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (MAO substrate)
-
Amplex® Red reagent (or similar fluorogenic probe)
-
Horseradish peroxidase (HRP)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of MAO-A or MAO-B enzyme in MAO Assay Buffer to a predetermined optimal concentration.
-
Prepare a series of dilutions of the test compounds and reference inhibitors in the assay buffer. The final solvent concentration should be kept low (e.g., <1% DMSO) to avoid enzyme inhibition.
-
Prepare a detection mixture containing Amplex® Red and HRP in MAO Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the MAO Assay Buffer.
-
Add the test compound dilutions or reference inhibitors. Include a vehicle control (e.g., DMSO) for 100% enzyme activity and a control without enzyme for background fluorescence.
-
Add the MAO-A or MAO-B enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, p-tyramine.
-
Immediately add the detection mixture (Amplex® Red/HRP).
-
Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 530/590 nm for Amplex® Red).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Conclusion
This compound serves as a valuable, albeit historically significant, non-selective, and irreversible reference compound in MAOI screening. While quantitative IC50 data is not consistently available, its established broad-spectrum activity provides a benchmark for the initial characterization of novel MAO inhibitors. For more detailed profiling of inhibitor potency and selectivity, it is recommended to use well-characterized selective inhibitors such as clorgyline for MAO-A and pargyline or selegiline for MAO-B in conjunction with non-selective compounds like nialamide or tranylcypromine. The provided experimental protocols offer a robust framework for conducting these comparative studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nialamide | 51-12-7 | Benchchem [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. phenelzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Isocarboxazid - Wikipedia [en.wikipedia.org]
- 8. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Non-MAOI Alternatives for Elevating Synaptic Serotonin and Norepinephrine
This guide provides a comprehensive comparison of non-monoamine oxidase inhibitor (non-MAOI) pharmacological agents designed to increase the synaptic concentrations of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). The following sections detail the primary drug classes, their binding affinities, clinical efficacy, and the experimental protocols used to derive these measures. This document is intended for researchers, scientists, and professionals in the field of drug development.
Overview of Primary Drug Classes
The principal non-MAOI drug classes that elevate synaptic 5-HT and NE are the Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and the Tricyclic Antidepressants (TCAs). While both classes inhibit the reuptake of these neurotransmitters, they possess distinct pharmacological profiles, particularly concerning their affinities for other receptors, which contributes to their varying side-effect profiles.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): These agents are generally more selective than TCAs, exhibiting a higher affinity for the serotonin (SERT) and norepinephrine (NET) transporters with lower affinity for other neuroreceptors.
-
Tricyclic Antidepressants (TCAs): This older class of antidepressants also inhibits SERT and NET but is characterized by significant affinities for muscarinic, histaminergic, and adrenergic receptors, leading to a broader range of side effects.
Comparative Pharmacological Data
The following tables summarize the binding affinities and clinical efficacy of selected SNRIs and TCAs.
Table 1: Comparative Binding Affinities (Ki, nM) for SERT and NET
| Drug | Class | SERT K_i (nM) | NET K_i (nM) | NET/SERT Selectivity Ratio |
| Venlafaxine | SNRI | 82 | 2,480 | 30.2 |
| Desvenlafaxine | SNRI | 53 | 558 | 10.5 |
| Duloxetine | SNRI | 1.2 | 17 | 14.2 |
| Milnacipran | SNRI | 100 | 59 | 0.59 |
| Levomilnacipran | SNRI | 19 | 21 | 1.1 |
| Amitriptyline | TCA | 4.3 | 35 | 8.1 |
| Imipramine | TCA | 1.4 | 27 | 19.3 |
| Clomipramine | TCA | 0.28 | 30 | 107.1 |
| Nortriptyline | TCA | 18 | 4.4 | 0.24 |
Note: A lower K_i value indicates a higher binding affinity. The NET/SERT selectivity ratio is calculated as K_i (SERT) / K_i (NET). A ratio < 1 indicates higher selectivity for NET, while a ratio > 1 indicates higher selectivity for SERT.
Table 2: Comparative Clinical Efficacy in Major Depressive Disorder (MDD)
| Drug | Class | N (Patients) | Remission Rate (%) | Response Rate (%) |
| Venlafaxine | SNRI | 2,878 | 45 | 64 |
| Duloxetine | SNRI | 1,678 | 44 | 61 |
| Amitriptyline | TCA | 1,036 | 49 | 65 |
| Imipramine | TCA | 565 | 49 | 62 |
Note: Remission is often defined as a score ≤ 7 on the Hamilton Depression Rating Scale (HAM-D), and response is typically defined as a ≥ 50% reduction in the HAM-D score from baseline. Efficacy data can vary across different clinical trials.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both SNRIs and TCAs is the inhibition of SERT and NET at the presynaptic terminal. This blockage leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission.
Caption: Mechanism of SNRI/TCA Action.
Experimental Protocols
The data presented in this guide are derived from standardized in vitro and clinical trial methodologies.
4.1. Radioligand Binding Assay for SERT/NET Affinity
This assay determines the affinity of a drug for a specific transporter by measuring how effectively it competes with a radiolabeled ligand known to bind to that transporter.
-
Objective: To determine the inhibition constant (K_i) of a test compound for SERT and NET.
-
Materials:
-
Cell membranes prepared from cells expressing human SERT or NET.
-
Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Test compounds at various concentrations.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀.
-
The K_i is calculated from the IC₅₀ using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
4.2. Clinical Trial Protocol for MDD Efficacy
The efficacy of these drugs is typically evaluated in randomized, double-blind, placebo-controlled clinical trials.
-
Objective: To assess the efficacy and safety of a drug in treating Major Depressive Disorder (MDD).
-
Study Design:
-
Participants: Patients diagnosed with MDD according to DSM criteria.
-
Intervention: Random assignment to receive the test drug, a placebo, or an active comparator.
-
Duration: Typically 8-12 weeks for acute treatment phase.
-
-
Primary Outcome Measures:
-
Change from baseline in the Hamilton Depression Rating Scale (HAM-D) total score.
-
-
Secondary Outcome Measures:
-
Response rate (≥ 50% reduction in HAM-D score).
-
Remission rate (HAM-D score ≤ 7).
-
Change in other scales (e.g., Clinical Global Impression - CGI).
-
-
Statistical Analysis:
-
Analysis of covariance (ANCOVA) is often used to compare the change in HAM-D scores between the drug and placebo groups.
-
Caption: Clinical Trial Workflow for MDD.
Conclusion
The selection of a non-MAOI agent for increasing synaptic serotonin and norepinephrine requires careful consideration of its pharmacological profile. SNRIs generally offer a more selective mechanism of action compared to TCAs, which may translate to a more favorable side-effect profile. However, TCAs remain a viable option, and individual patient responses can vary. The quantitative data and experimental protocols provided in this guide offer a foundation for informed decision-making in research and drug development. Further investigation into the downstream signaling effects and long-term neuroadaptations will continue to refine our understanding of these important therapeutic agents.
Safety Operating Guide
Safe Disposal of Nialamide Hydrochloride: A Procedural Guide for Laboratory Professionals
Introduction: Nialamide hydrochloride is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) belonging to the hydrazine (B178648) class of compounds. Due to its chemical properties and potential health risks, including being harmful if swallowed, in contact with skin, or inhaled, and exhibiting limited evidence of carcinogenic effects, proper disposal is crucial to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.
Hazard Profile of this compound
It is imperative for all personnel handling this compound to be fully aware of its potential hazards. The following table summarizes its key hazardous characteristics.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes eye irritation. |
| Carcinogenicity | Limited evidence of a carcinogenic effect. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
Regulatory Framework for Disposal
This compound is not explicitly categorized as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA). However, due to its inherent hazardous characteristics, it must be managed as a non-RCRA hazardous pharmaceutical waste. Best practices, and in some states, legal requirements, mandate that such waste be disposed of through incineration to prevent environmental contamination and ensure complete destruction of the active pharmaceutical ingredient.[1][2][3] Flushing down the drain or disposal in regular solid waste is strictly prohibited.
Standard Operating Procedure for this compound Disposal
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Experimental Protocols Referenced
This disposal procedure is based on established guidelines for handling hazardous pharmaceutical waste and does not involve direct experimental protocols for the degradation of this compound. Chemical neutralization of hydrazine derivatives can be complex and is not recommended without specific, validated protocols for this compound. Therefore, the primary recommended disposal method is incineration via a licensed contractor.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must be equipped with the following PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat or gown.
-
Respiratory Protection: In cases of potential aerosolization or handling of fine powders, a NIOSH-approved respirator is recommended.
Step 2: Waste Segregation and Containment
Proper segregation is critical to ensure safe handling and disposal.
-
Identify Waste: All materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips, weighing boats), and contaminated PPE, must be considered hazardous waste.
-
Container Selection: Use a designated, leak-proof, and sealable hazardous waste container. For non-RCRA pharmaceutical waste, this is often a white container with a blue lid.[3]
-
Containment: Place all this compound waste directly into the designated container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 3: Labeling of Waste Containers
Accurate labeling is essential for regulatory compliance and the safety of waste handlers.
-
The container must be clearly labeled as "Hazardous Waste" and "For Incineration Only."[1][3]
-
The label should also include:
-
The name of the chemical: "this compound"
-
The date the waste was first added to the container.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The name and contact information of the generating laboratory.
-
Step 4: On-site Storage
Temporary storage of the waste container must adhere to safety protocols.
-
Store the sealed container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure the storage area is not accessible to unauthorized personnel.
Step 5: Professional Disposal
Final disposal must be conducted by a certified entity.
-
Arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal contractor.
-
Inform the contractor of the contents of the container to ensure they are equipped to handle it appropriately.
-
The recommended method of disposal for non-RCRA hazardous pharmaceutical waste is incineration at a permitted facility.[1][2]
Step 6: Documentation
Maintain meticulous records of all hazardous waste disposal.
-
Keep a copy of the hazardous waste manifest provided by the disposal contractor.
-
Log the date of disposal and the amount of this compound waste disposed of.
Emergency Procedures for Spills
In the event of a this compound spill, immediate action is required:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material to contain and collect the spill.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution and dispose of all cleanup materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
